Product packaging for Pefloxacin Mesylate Dihydrate(Cat. No.:CAS No. 149676-40-4)

Pefloxacin Mesylate Dihydrate

Katalognummer: B1679185
CAS-Nummer: 149676-40-4
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: LEULAXMUNMRLPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pefloxacin mesylate dihydrate is a member of quinolines.
See also: Pefloxacin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28FN3O8S B1679185 Pefloxacin Mesylate Dihydrate CAS No. 149676-40-4

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEULAXMUNMRLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149676-40-4
Record name Pefloxacin mesylate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEFLOXACIN MESYLATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pefloxacin Mesylate Dihydrate topoisomerase IV inhibition pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Topoisomerase IV Inhibition Pathway of Pefloxacin Mesylate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin is a third-generation synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class.[1] Its efficacy stems from the inhibition of essential bacterial enzymes responsible for DNA replication and transcription.[2][3] This guide provides a detailed examination of the molecular mechanism by which this compound inhibits bacterial topoisomerase IV, a critical enzyme for bacterial survival, particularly in Gram-positive bacteria.[4] We will explore the signaling pathway of inhibition, present quantitative data on its activity, detail relevant experimental protocols, and illustrate key processes with diagrams.

The Critical Role of Topoisomerase IV in Bacteria

Bacterial DNA replication results in two interlinked, or catenated, daughter chromosomes. For cell division to complete, these chromosomes must be separated. This essential decatenation process is primarily managed by Topoisomerase IV, a type II topoisomerase.[3][5][6]

Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits (homologous to GyrA and GyrB of DNA gyrase, respectively).[5][7] The enzyme functions by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing the DNA.[7][8] This topological manipulation resolves DNA tangles and unlinks the replicated chromosomes, making Topoisomerase IV an indispensable enzyme and a prime target for antibacterial agents.[9][10]

Molecular Mechanism of Pefloxacin Inhibition

Pefloxacin, like other fluoroquinolones, exerts its bactericidal effect by disrupting the DNA breakage-reunion cycle of Topoisomerase IV.[11] The mechanism is not a simple competitive inhibition but rather the conversion of the enzyme into a cellular toxin.

The key steps are as follows:

  • Formation of a Ternary Complex : Pefloxacin readily penetrates the bacterial cell wall and binds to the complex formed between Topoisomerase IV and the bacterial DNA.[3]

  • Stabilization of the Cleavage Complex : The primary action of Pefloxacin is to stabilize the transient "cleavage complex," where the enzyme has cut the DNA and is covalently attached to the 5' ends of the broken strands.[8][12][13] By binding to this complex, Pefloxacin prevents the enzyme from resealing the double-strand break.[3][11]

  • Generation of Double-Strand Breaks : The stabilization of the cleavage complex leads to an accumulation of double-strand DNA breaks.[7][14]

  • Inhibition of DNA Replication and Cell Death : These breaks block the progression of the DNA replication fork, halting DNA synthesis.[6][7] This triggers a cascade of events, including the induction of the SOS response, ultimately leading to bacterial cell death.[1][6]

While Topoisomerase IV is the primary target in many Gram-positive bacteria like Staphylococcus aureus, DNA gyrase is often the primary target in Gram-negative bacteria.[2][4][15] However, Pefloxacin acts on both enzymes, contributing to its broad-spectrum activity.[16]

Pefloxacin_TopoIV_Inhibition cluster_cell Bacterial Cell Pefloxacin Pefloxacin Ternary_Complex Pefloxacin-TopoIV-DNA Stable Complex Pefloxacin->Ternary_Complex Binds to TopoIV_DNA Topoisomerase IV-DNA Complex Cleavage_Complex Transient Cleavage Complex (DNA Cut) TopoIV_DNA->Cleavage_Complex Creates Break Cleavage_Complex->TopoIV_DNA Re-ligation (Normal) Cleavage_Complex->Ternary_Complex Stabilized by Pefloxacin DSB Double-Strand Breaks Ternary_Complex->DSB Prevents Re-ligation Replication_Block Replication Fork Stalling DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Induces

Caption: Pefloxacin's inhibitory pathway against Topoisomerase IV.

Quantitative Analysis of Inhibition

The potency of a fluoroquinolone against Topoisomerase IV is often quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Another important metric is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

The following table summarizes MIC values for Pefloxacin against various bacterial species and comparative IC₅₀ values for other fluoroquinolones against Topoisomerase IV.

CompoundOrganism / EnzymeAssay TypeValueReference
Pefloxacin Salmonella spp.MIC₅₀ / MIC₉₀0.12 / 1.0 mg/L[1]
Pefloxacin Shigella spp.MIC₅₀ / MIC₉₀0.06 / 0.06 mg/L[1]
Pefloxacin Yersinia spp.MIC₅₀ / MIC₉₀0.12 / 0.25 mg/L[1]
Pefloxacin Pseudomonas aeruginosaMIC Range1 - 4 mg/L[1]
Pefloxacin Staphylococcus aureusMIC Range0.125 - 0.5 mg/L[1]
Pefloxacin Helicobacter pyloriMIC Range1 - 8 µg/mL[4]
CiprofloxacinS. aureus Topoisomerase IVIC₅₀3.0 µM[17]
CiprofloxacinE. faecalis Topoisomerase IVIC₅₀9.30 µg/ml[18]
LevofloxacinE. faecalis Topoisomerase IVIC₅₀8.49 µg/ml[18]
GatifloxacinE. faecalis Topoisomerase IVIC₅₀4.24 µg/ml[18]
MoxifloxacinS. aureus Topoisomerase IVIC₅₀1.0 µM[17]

Experimental Protocols for Assessing Topoisomerase IV Inhibition

Two primary in vitro assays are used to measure the inhibition of Topoisomerase IV by compounds like Pefloxacin: the DNA cleavage assay and the decatenation assay.

DNA Cleavage Assay

This assay determines a compound's ability to stabilize the enzyme-DNA cleavage complex.

Principle : Topoisomerase IV is incubated with supercoiled plasmid DNA in the presence of the inhibitor. The reaction is stopped with SDS and treated with proteinase K. SDS traps the cleavage complex, and proteinase K digests the enzyme, leaving covalently linked proteins at the break site. The conversion of supercoiled DNA to linear DNA indicates the formation of stable cleavage complexes.[19][20]

Detailed Protocol :

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mix containing 20 nM Topoisomerase IV and 10 nM supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM MgCl₂). The total volume is typically 50 µL.[21]

  • Inhibitor Addition : Add varying concentrations of Pefloxacin (or a control inhibitor) to the reaction tubes. Include a no-drug control.

  • Incubation : Incubate the reaction mixtures at 37°C for 20-30 minutes to allow for the formation of cleavage complexes.[21]

  • Reaction Termination : Stop the reaction by adding 5 µL of 5% SDS and 5 µL of 250 mM EDTA. This traps the enzyme covalently bound to the DNA.[21]

  • Protein Digestion : Add Proteinase K (e.g., 2 µL of 10 mg/mL stock) and incubate at 45°C for 45 minutes to digest the Topoisomerase IV protein.[19][21]

  • DNA Purification : Purify the DNA from the reaction mixture using a standard PCR clean-up kit.

  • Analysis : Analyze the DNA products by running them on a 1% agarose gel containing ethidium bromide. Visualize the DNA under UV light.

  • Interpretation : An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Cleavage_Assay_Workflow start Start mix Prepare Reaction Mix: - Topo IV - Supercoiled DNA - Buffer start->mix add_drug Add Pefloxacin (Varying Concentrations) mix->add_drug incubate Incubate at 37°C (Allow complex formation) add_drug->incubate stop_rxn Stop Reaction (Add SDS and EDTA) incubate->stop_rxn digest Digest Protein (Add Proteinase K) stop_rxn->digest analyze Analyze via Agarose Gel Electrophoresis digest->analyze end Quantify Linear DNA (Determine IC₅₀) analyze->end

Caption: Experimental workflow for the Topoisomerase IV DNA Cleavage Assay.
Decatenation Assay

This assay measures the direct catalytic activity of Topoisomerase IV.

Principle : Topoisomerase IV decatenates (unlinks) kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles. In the presence of an inhibitor, this activity is blocked, and the kDNA network fails to resolve into individual minicircles.[22][23]

Detailed Protocol :

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mix containing kDNA (e.g., 200 ng) in a Topoisomerase II reaction buffer.

  • Inhibitor Addition : Add varying concentrations of Pefloxacin to the reaction tubes.

  • Enzyme Addition : Add a sufficient amount of Topoisomerase IV to fully decatenate the kDNA in the no-drug control.

  • Incubation : Incubate the reaction at 37°C for 30 minutes.[23]

  • Reaction Termination : Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Analysis : Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Interpretation : In the absence of an inhibitor, the kDNA will be resolved into fast-migrating minicircles. In the presence of an effective inhibitor, the kDNA will remain as a complex network that stays in the well or migrates very slowly. The IC₅₀ is the drug concentration that inhibits 50% of the decatenation activity.[17][24]

Mechanisms of Resistance

The clinical efficacy of fluoroquinolones can be compromised by bacterial resistance. The most common mechanism is target-mediated resistance, which involves mutations in the genes encoding Topoisomerase IV and/or DNA gyrase.[12][14] For Topoisomerase IV, mutations are frequently found in a specific region of the parC gene known as the quinolone resistance-determining region (QRDR).[7][25] These amino acid substitutions, often at positions like Ser-80 and Ala-116 in S. aureus, reduce the binding affinity of Pefloxacin to the enzyme-DNA complex, thereby decreasing the drug's effectiveness.[7][15] High-level resistance often requires mutations in both Topoisomerase IV and DNA gyrase.[7][14]

Conclusion

This compound is a potent antibacterial agent that functions by targeting bacterial type II topoisomerases. Its inhibition of Topoisomerase IV is a critical component of its activity, particularly against Gram-positive bacteria. By stabilizing the Topoisomerase IV-DNA cleavage complex, Pefloxacin induces lethal double-strand breaks in the bacterial chromosome, leading to a cessation of DNA replication and cell death. Understanding this detailed mechanism, the methods to quantify its inhibitory action, and the pathways of resistance is crucial for the effective use of Pefloxacin and for the development of next-generation antibiotics designed to overcome existing resistance challenges.

References

The Antibacterial Spectrum of Pefloxacin Mesylate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Pefloxacin Mesylate Dihydrate, a synthetic fluoroquinolone antibiotic. Pefloxacin exhibits broad-spectrum activity against a variety of pathogenic bacteria by inhibiting essential enzymes involved in DNA replication.[1][2][3] This document details its mechanism of action, summarizes its in vitro activity through quantitative data, and provides standardized experimental protocols for susceptibility testing.

Mechanism of Action

Pefloxacin, like other fluoroquinolones, exerts its bactericidal effect by targeting and inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[4]

  • In Gram-Negative Bacteria: The primary target for pefloxacin is DNA gyrase (a type II topoisomerase).[5][6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and relieving the torsional stress that occurs as the replication fork unwinds the DNA.[4][6] By inhibiting DNA gyrase, pefloxacin prevents the proper unwinding and replication of DNA.[2][7]

  • In Gram-Positive Bacteria: The main target is topoisomerase IV .[5][6] This enzyme's primary role is to separate the interlinked daughter DNA molecules (catenanes) following a round of replication.[4] Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes into the daughter cells, thereby halting cell division.[5]

The binding of pefloxacin to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome.[4] This irreversible DNA damage triggers a cascade of events, including the induction of the SOS response, which ultimately leads to bacterial cell death.[4][8]

Pefloxacin_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Pefloxacin_GN Pefloxacin DNA_Gyrase DNA Gyrase (Primary Target) Pefloxacin_GN->DNA_Gyrase Inhibits Replication_Fork_GN DNA Replication Fork Supercoiling Inhibition of Negative Supercoiling DNA_Gyrase->Supercoiling Prevents action on Replication_Fork_GN->Supercoiling Requires DNA_Damage_GN Double-Strand DNA Breaks Supercoiling->DNA_Damage_GN Leads to Cell_Death_GN Bacterial Cell Death DNA_Damage_GN->Cell_Death_GN Pefloxacin_GP Pefloxacin Topo_IV Topoisomerase IV (Primary Target) Pefloxacin_GP->Topo_IV Inhibits Daughter_Chromosomes Interlinked Daughter Chromosomes Decatenation Inhibition of Decatenation Topo_IV->Decatenation Prevents action on Daughter_Chromosomes->Decatenation Requires DNA_Damage_GP Failed Chromosome Segregation Decatenation->DNA_Damage_GP Leads to Cell_Death_GP Bacterial Cell Death DNA_Damage_GP->Cell_Death_GP

Caption: Pefloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Antibacterial Spectrum

Pefloxacin demonstrates a broad spectrum of activity, particularly against Gram-negative aerobes and many Gram-positive cocci.[1][] Its efficacy varies among different bacterial groups.

Gram-Negative Bacteria

Pefloxacin exhibits excellent activity against the Enterobacteriaceae family and other Gram-negative aerobes.[10][11] It is highly active against species such as Escherichia coli, Salmonella, Shigella, and Enterobacter cloacae.[12] Its activity against Pseudomonas aeruginosa is notable, although some other fluoroquinolones like ciprofloxacin may be more potent.[12][13]

Gram-Positive Bacteria

Pefloxacin is active against staphylococci, including oxacillin-resistant strains of Staphylococcus aureus.[3][12] Its activity against streptococci, including Streptococcus pneumoniae and enterococci, is considerably lower.[12][13]

Anaerobic and Atypical Bacteria

The activity of first and second-generation fluoroquinolones, including pefloxacin, against anaerobic bacteria is generally low.[11] For instance, Bacteroides fragilis is often moderately resistant.[13][14] Pefloxacin has reported activity against some atypical pathogens like Mycoplasma species.[5]

Quantitative Susceptibility Data

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Pefloxacin Against Gram-Negative Bacteria
Bacterial SpeciesNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Enterobacteriaceae (Family)500-0.25 - 1.0-
Escherichia coli--0.12 - 0.25-
Klebsiella pneumoniae--0.5 - 1.0-
Enterobacter cloacae--0.25-
Salmonella spp.--0.25-
Shigella spp.--0.25-
Proteus spp. (indole +)--0.25-
Pseudomonas aeruginosa52-2.5 - 4.00.25 - 4.0
Haemophilus influenzae---0.008 - 0.06
Neisseria gonorrhoeae---0.016 - 0.12
Acinetobacter spp.---0.03 - 2.0
Aeromonas spp.---0.008 - 0.03
Data compiled from multiple sources.[3][10][12][13][14][15]
Table 2: In Vitro Activity of Pefloxacin Against Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureus100-0.4 - 0.50.12 - 1.0
Streptococcus pneumoniae37-4.04.0 - 32.0
Streptococcus faecalis (Enterococcus)37-4.04.0 - 32.0
Helicobacter pylori---1.0 - 8.0
Data compiled from multiple sources.[3][5][12][13][15]

Experimental Protocols

Standardized methods are crucial for determining the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[16][17]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a reference standard for determining MIC values.[16][18]

Protocol: Broth Microdilution Method

  • Prepare Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Transfer colonies to a tube with sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform a two-fold serial dilution of the antibiotic in a 96-well microtiter plate using the appropriate broth to cover the desired concentration range. Each well will typically contain 100 µL of the diluted antibiotic.

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpret Results: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) p2 2. Prepare Serial Dilutions of Pefloxacin in 96-well plate e1 3. Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) p2->e1 e2 4. Include Growth & Sterility Controls e1->e2 e3 5. Incubate plate at 35-37°C for 16-20 hours e2->e3 a1 6. Examine plate for turbidity (visual growth) e3->a1 a2 7. Determine MIC: Lowest concentration with no growth a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after an MIC test to determine the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.[13][14]

Protocol: MBC Determination

  • Perform MIC Test: Complete the MIC determination as described above.

  • Subculture: a. From the wells showing no visible growth (the MIC well and at least two more concentrated wells), take a fixed volume (e.g., 5-10 µL) of the broth. b. Spot-inoculate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibiotic.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours, or until growth is visible in the growth control subculture.

  • Interpret Results: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_exp Procedure cluster_analysis Analysis start Start with completed MIC microtiter plate p1 1. Select wells with no visible growth (MIC, MICx2, MICx4, etc.) start->p1 p2 2. Subculture a defined volume (e.g., 10 µL) from each selected well onto antibiotic-free agar p1->p2 p3 3. Incubate agar plates at 35-37°C for 18-24 hours p2->p3 a1 4. Count colonies on each spot p3->a1 a2 5. Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum a1->a2

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

References

Efficacy of Pefloxacin Mesylate Dihydrate Against Gram-negative Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pefloxacin, a synthetic fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. This technical guide provides an in-depth analysis of the efficacy of Pefloxacin Mesylate Dihydrate, focusing on its mechanism of action, in vitro and in vivo activity, and the development of bacterial resistance. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support further research and development in the field of antimicrobial agents.

Mechanism of Action

Pefloxacin's bactericidal effect stems from its ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, DNA gyrase is the primary target.[1][3]

Pefloxacin binds to the enzyme-DNA complex, trapping it and leading to the formation of double-stranded DNA breaks. This disruption of DNA replication and repair processes ultimately results in bacterial cell death.[4]

The following diagram illustrates the signaling pathway of pefloxacin's action in Gram-negative bacteria.

pefloxacin_mechanism cluster_cell Gram-negative Bacterium Pefloxacin_ext Pefloxacin (extracellular) Porin Porin Channel Pefloxacin_ext->Porin Entry Pefloxacin_int Pefloxacin (intracellular) Porin->Pefloxacin_int DNA_gyrase DNA Gyrase (GyrA/GyrB) Pefloxacin_int->DNA_gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC/ParE) Pefloxacin_int->Topoisomerase_IV Inhibition DNA Bacterial DNA DNA_gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Pefloxacin's mechanism of action in Gram-negative bacteria.

In Vitro Efficacy

The in vitro activity of pefloxacin has been extensively evaluated against a wide range of Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic. The MIC90, the concentration at which 90% of isolates are inhibited, is a commonly used metric for comparing the activity of different antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC90 values of pefloxacin against various Gram-negative bacteria as reported in several studies.

Gram-negative PathogenNumber of StrainsPefloxacin MIC90 (µg/mL)Reference(s)
Escherichia coli5000.25[5]
Klebsiella pneumoniae5001.0[5]
Pseudomonas aeruginosa522.5[5]
Enterobacter cloacae5000.25[5]
Proteus spp. (indole +)5000.25[5]
Salmonella spp.5000.25[5]
Shigella spp.5000.25[5]
Enterobacteriaceae (overall)5000.25 - 1.0[5]
Various Gram-negative aerobes3100.03 - 4.0[6]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of antibiotics. The neutropenic mouse thigh infection model is a well-established model for assessing the activity of antimicrobial agents against localized infections.

Animal Model Efficacy Data

The following table presents a summary of the in vivo efficacy of pefloxacin in animal models.

PathogenAnimal ModelKey Efficacy ParameterResultReference(s)
Escherichia coliRabbit MeningitisBacterial Killing Rate (log10 CFU/mL/h)-0.77 (at 30 mg/kg/h)[7]
Pseudomonas aeruginosaNeutropenic Guinea Pig PneumoniaSurvival & Bacterial LoadHighly effective in increasing survival and decreasing bacterial counts in the lungs.[8]
Klebsiella pneumoniaeIrradiated Mouse SepsisSurvival75% survival with pefloxacin treatment vs. 25% in untreated controls.[9]
Staphylococcus aureus (for comparison)Mouse AbscessED50 (oral)Pefloxacin > Ciprofloxacin[10]

Mechanisms of Resistance

The emergence of resistance to fluoroquinolones, including pefloxacin, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria involve:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of pefloxacin to its targets.

  • Efflux pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport pefloxacin out of the bacterial cell, thereby reducing its intracellular concentration.

  • Plasmid-mediated resistance: Acquisition of plasmids carrying qnr genes, which produce proteins that protect DNA gyrase from quinolone binding, or genes encoding aminoglycoside acetyltransferases that can also modify fluoroquinolones.

The following diagram illustrates the primary mechanisms of resistance to pefloxacin in Gram-negative bacteria.

pefloxacin_resistance cluster_cell Resistant Gram-negative Bacterium Pefloxacin_ext Pefloxacin (extracellular) Porin Porin Channel Pefloxacin_ext->Porin Entry Pefloxacin_int Pefloxacin (intracellular) Porin->Pefloxacin_int Efflux_Pump Efflux Pump Pefloxacin_int->Efflux_Pump Extrusion DNA_gyrase_mut Mutated DNA Gyrase Pefloxacin_int->DNA_gyrase_mut Attempted Inhibition Efflux_Pump->Pefloxacin_ext DNA Bacterial DNA DNA_gyrase_mut->DNA Reduced_Binding Reduced Binding DNA_gyrase_mut->Reduced_Binding Qnr_Protein Qnr Protein Qnr_Protein->DNA_gyrase_mut Protection Survival Bacterial Survival Reduced_Binding->Survival Protection Target Protection Protection->Survival

Caption: Mechanisms of pefloxacin resistance in Gram-negative bacteria.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the pefloxacin stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing by an antibiotic over time.

Materials:

  • Flasks or tubes with CAMHB

  • This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial inoculum adjusted to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL

  • Shaking incubator (35°C ± 2°C)

  • Agar plates for viable counts

  • Sterile saline for dilutions

Procedure:

  • Inoculation: Add the standardized bacterial inoculum to flasks containing pre-warmed CAMHB with the desired concentrations of pefloxacin and a growth control flask without antibiotic.

  • Incubation: Incubate the flasks in a shaking incubator to ensure aeration.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Counts: Perform serial dilutions of the samples in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[11]

Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antibiotics.

Materials:

  • Female mice (e.g., ICR or Swiss Webster)

  • Cyclophosphamide for inducing neutropenia

  • Gram-negative bacterial pathogen of interest

  • This compound for injection

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: On day 0, inject a standardized inoculum of the bacterial pathogen intramuscularly into the thigh of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with pefloxacin administered via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. A control group receives a vehicle.

  • Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in a known volume of sterile saline, perform serial dilutions, and plate on appropriate agar to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the control group to determine the reduction in bacterial burden.

Preclinical Development Workflow

The evaluation of a new antibiotic like pefloxacin typically follows a structured preclinical development workflow.

The following diagram outlines a typical workflow for assessing the efficacy of an antimicrobial agent.

preclinical_workflow Start New Compound (e.g., Pefloxacin) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MIC_Determination MIC Determination (Broth Microdilution) In_Vitro_Screening->MIC_Determination Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay In_Vivo_Studies In Vivo Efficacy Studies Time_Kill_Assay->In_Vivo_Studies Animal_Model Animal Model of Infection (e.g., Neutropenic Thigh Model) In_Vivo_Studies->Animal_Model PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal_Model->PK_PD_Analysis Dose_Optimization Dose Optimization PK_PD_Analysis->Dose_Optimization End Candidate for Clinical Trials Dose_Optimization->End

References

Chemical structure and properties of Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Pefloxacin Mesylate Dihydrate.

Chemical Structure and Identification

Pefloxacin is a third-generation synthetic fluoroquinolone antibiotic, an analog of norfloxacin.[1] It is the dihydrate mesylate salt of pefloxacin.

Chemical Name: 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, methanesulfonic acid, dihydrate[2]

Molecular Formula: C₁₇H₂₀FN₃O₃ · CH₄O₃S · 2H₂O[3][4]

Chemical Structure:

Caption: Chemical Structure of Pefloxacin

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 465.49 g/mol [3][4]
CAS Number 149676-40-4[3][4]
Appearance Cream-colored powder[3]
Melting Point 271°C[3]
pKa (Strongest Acidic) 5.55[5]
pKa (Strongest Basic) 7.01[5]
Solubility
   WaterFreely soluble (50 mg/mL)[4][6]
   DMSO~5 mg/mL[7]
   Dimethylformamide~3 mg/mL[7]
   DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[7]
pH (in aqueous solution) 3.5-4.5[3]

Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorbance maxima in the UV region.

Solventλmax (nm)Reference(s)
Simulated Tear Fluid (pH 7.4)272[8]
Not Specified280, 318, 332[7]
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (ketone)~1680
C=O stretch (carboxylic acid)~1710
C=C stretch (aromatic)1600-1450
C-N stretch1350-1000
C-F stretch1400-1000
S=O stretch (mesylate)~1250 and ~1060
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with complete peak assignments for this compound are not available in the public domain literature. However, analysis of the structure allows for the prediction of expected chemical shift regions for different protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry of Pefloxacin would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would be characteristic of the fluoroquinolone core, with potential cleavages at the piperazine ring and loss of small molecules like water and carbon dioxide.[9]

Mechanism of Action

Pefloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10]

  • In Gram-negative bacteria , the primary target is DNA gyrase.[10] Inhibition of this enzyme prevents the negative supercoiling of bacterial DNA, which is crucial for DNA replication and transcription.[9]

  • In Gram-positive bacteria , the primary target is topoisomerase IV.[10] This enzyme is responsible for separating interlinked daughter DNA molecules following replication; its inhibition prevents cell division.[9]

The dual inhibition of these enzymes leads to strand breakage in the bacterial chromosome, ultimately resulting in bacterial cell death.[9][10]

G Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Pefloxacin->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Pefloxacin->Topoisomerase_IV DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling inhibits DNA_Decatenation Inhibition of Daughter Chromosome Decatenation Topoisomerase_IV->DNA_Decatenation inhibits DNA_Replication_Transcription Inhibition of DNA Replication and Transcription DNA_Supercoiling->DNA_Replication_Transcription Cell_Division Inhibition of Cell Division DNA_Decatenation->Cell_Division Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Bacterial_Cell_Death Cell_Division->Bacterial_Cell_Death

Caption: Mechanism of Action of Pefloxacin

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented synthesis method.[11]

Materials:

  • Norfloxacin

  • Solid formaldehyde

  • Formic acid (85%)

  • Methanesulfonic acid

  • Ethanol (83%)

  • Activated carbon

Procedure:

  • Methylation: In a reaction flask, add formic acid and solid formaldehyde. With stirring, add norfloxacin in portions.

  • Slowly heat the mixture to 72°C and maintain reflux for 1.5 hours.

  • Increase the temperature to 95°C and maintain reflux for 6.5 hours.

  • Work-up: After cooling, evaporate the reaction mixture under reduced pressure. Add water and distill four times to remove residual formic acid and formaldehyde.

  • Cool the residue to 25-30°C and add 83% ethanol.

  • Salt Formation: With stirring, add methanesulfonic acid.

  • Heat the mixture to 75°C and reflux for 1.5 hours.

  • Crystallization and Purification: Slowly cool the solution to 0-3°C and collect the precipitate by suction filtration.

  • To the collected product, add 83% ethanol and heat until a clear solution is obtained.

  • Add activated carbon and heat for 1 hour before hot filtration.

  • Slowly cool the filtrate to 0-3°C and collect the crystals by suction filtration.

  • Dry the final product in an oven at 40°C to obtain this compound.

G Norfloxacin Norfloxacin Methylation Methylation (72-95°C) Norfloxacin->Methylation Formaldehyde Solid Formaldehyde Formaldehyde->Methylation Formic_Acid Formic Acid Formic_Acid->Methylation Workup Work-up (Evaporation, Distillation) Methylation->Workup Salt_Formation Salt Formation (75°C) Workup->Salt_Formation Methanesulfonic_Acid Methanesulfonic Acid Methanesulfonic_Acid->Salt_Formation Ethanol 83% Ethanol Ethanol->Salt_Formation Crystallization Crystallization (0-3°C) Salt_Formation->Crystallization Purification Purification (Recrystallization with Activated Carbon) Crystallization->Purification Final_Product Pefloxacin Mesylate Dihydrate Purification->Final_Product

Caption: Synthetic Workflow for this compound

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from a validated method for the determination of pefloxacin in bulk material and tablets.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Shim-pack CLC-ODS)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Potassium hydroxide

  • Water (HPLC grade)

  • This compound reference standard

  • Acetaminophen (internal standard)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.025 M phosphoric acid solution. The mobile phase consists of acetonitrile and 0.025 M phosphoric acid (13:87, v/v). Adjust the pH to 2.9 with potassium hydroxide. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound and acetaminophen (internal standard) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.125 µg/mL to 12 µg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of pefloxacin and dissolve it in the mobile phase. Sonicate to ensure complete dissolution. Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile : 0.025 M Phosphoric Acid (13:87, v/v), pH 2.9

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Identify and integrate the peaks for pefloxacin and the internal standard. Construct a calibration curve by plotting the peak area ratio (pefloxacin/internal standard) against the concentration of the standard solutions. Determine the concentration of pefloxacin in the sample solutions from the calibration curve.

UV-Vis Spectrophotometric Analysis

This protocol is based on a validated method for the quantitative determination of Pefloxacin Mesylate in bulk form.[8]

Instrumentation:

  • UV-Vis spectrophotometer with matched quartz cells (1 cm path length)

Reagents:

  • Simulated Tear Fluid (STF), pH 7.4 (or other suitable solvent)

  • This compound reference standard

Procedure:

  • Solvent Preparation (Simulated Tear Fluid, pH 7.4): Dissolve sodium chloride (0.670 g), sodium bicarbonate (0.200 g), and calcium chloride dihydrate (0.008 g) in distilled water. Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

  • Determination of Absorption Maximum (λmax): Dilute the stock solution to an appropriate concentration (e.g., 18 µg/mL). Scan the solution in the UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank.

  • Calibration Curve Preparation: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 µg/mL by diluting the stock solution with the solvent.

  • Measurement: Measure the absorbance of each working standard solution at the determined λmax.

  • Quantification: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance at λmax and interpolating the concentration from the calibration curve.

Minimum Inhibitory Concentration (MIC) Determination

The following is a general protocol for determining the MIC of this compound against a bacterial strain (e.g., E. coli) using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL), which can be estimated by adjusting the optical density at 600 nm (OD₆₀₀).

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls: Include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀ of each well.

Antimicrobial Spectrum

Pefloxacin is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[5]

Bacterial SpeciesMIC₉₀ (mg/L)Reference(s)
Escherichia coli0.12[12]
Pseudomonas aeruginosa4[12]
Bacteroides fragilis16[12]
Helicobacter pylori1 - 8[6]
Mycoplasma bovis8[6]

References

Pefloxacin Mesylate Dihydrate: A Technical Overview of its Core Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pefloxacin Mesylate Dihydrate, a synthetic fluoroquinolone antibiotic. This document details its fundamental physicochemical properties, delves into its mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, and provides detailed experimental protocols for key assays relevant to its study.

Core Physicochemical Data

This compound is a third-generation fluoroquinolone antibacterial agent. Its essential identifiers and properties are summarized below for easy reference.

PropertyValueCitation
CAS Number 149676-40-4[1][2][3]
Molecular Weight 465.49 g/mol [2]
Molecular Formula C₁₇H₂₀FN₃O₃ · CH₄O₃S · 2H₂O[2]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Pefloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[5]

In Gram-negative bacteria, the primary target for pefloxacin is DNA gyrase.[6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation and progression of DNA replication.[5] Pefloxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, ultimately inhibiting DNA synthesis and leading to bacterial cell death.[5]

In Gram-positive bacteria, topoisomerase IV is the preferential target.[6] Topoisomerase IV plays a critical role in the decatenation (separation) of interlinked daughter DNA molecules following replication.[5] By inhibiting this enzyme, pefloxacin prevents the proper segregation of chromosomes into daughter cells, thereby blocking cell division.[4][5]

The dual-targeting mechanism of pefloxacin contributes to its broad spectrum of activity against a wide range of both Gram-positive and Gram-negative bacteria.[4]

G Pefloxacin's Mechanism of Action cluster_cell Bacterial Cell Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Pefloxacin->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks leads to Cell_Division Cell Division Topo_IV->Cell_Division enables DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death Cell_Division->Cell_Death inhibition leads to DS_Breaks->Cell_Death

Figure 1: Simplified signaling pathway of Pefloxacin's antibacterial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of pefloxacin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of pefloxacin against a specific bacterial strain.

Materials:

  • This compound powder

  • Appropriate solvent for pefloxacin (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile tubes and pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Pefloxacin Stock Solution: Prepare a stock solution of pefloxacin at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the pefloxacin stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of pefloxacin that completely inhibits visible growth of the bacteria.[7]

G Workflow for MIC Determination start Start prep_stock Prepare Pefloxacin Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of pefloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[8]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed pBR322 DNA

  • 5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol)

  • 10 mM ATP solution

  • Pefloxacin solutions at various concentrations

  • Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (20 µL final volume):

    • 4 µL of 5X DNA gyrase assay buffer

    • 0.5 µg of relaxed pBR322 DNA

    • 2 µL of 10 mM ATP

    • Pefloxacin solution (to achieve desired final concentration)

    • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of DNA gyrase (1 unit) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]

  • Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.[9]

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel in TAE buffer containing ethidium bromide.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV illumination. Inhibition of supercoiling is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the inhibitory effect of pefloxacin on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[10][11][12]

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV assay buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl₂, 500 mM potassium glutamate, 10 mM DTT, 5 mM ATP)

  • Pefloxacin solutions at various concentrations

  • Stop buffer/loading dye

  • Agarose

  • TAE buffer

  • Ethidium bromide

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (20 µL final volume):

    • 4 µL of 5X topoisomerase IV assay buffer

    • 200 ng of kDNA

    • Pefloxacin solution (to achieve desired final concentration)

    • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of topoisomerase IV (1 unit) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[10][11]

  • Reaction Termination: Terminate the reaction by adding 4 µL of stop buffer/loading dye.[10][11]

  • Agarose Gel Electrophoresis:

    • Load the reaction mixture onto a 1% agarose gel in TAE buffer containing ethidium bromide.

    • Run the gel to separate the decatenated minicircles from the kDNA network.

  • Visualization: Visualize the DNA under UV light. Inhibition of decatenation is observed as a decrease in the amount of released minicircles compared to the no-drug control.[12]

References

Pefloxacin Mesylate Dihydrate: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug. This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of Pefloxacin Mesylate Dihydrate, offering valuable insights for researchers and professionals in drug development.

Pharmacokinetic Profile

Pefloxacin is characterized by good oral absorption and extensive tissue penetration.[2][3] The following tables summarize the key pharmacokinetic parameters of pefloxacin in various species, including humans.

Table 1: Key Pharmacokinetic Parameters of Pefloxacin in Humans
ParameterValueRoute of AdministrationReference
Bioavailability ~100%Oral[1][4]
Elimination Half-life (t½) 8.6 - 12.4 hoursOral/IV[2][5][6]
Peak Plasma Concentration (Cmax) 6.6 µg/mL (after 400 mg oral dose)Oral[7]
Time to Peak Concentration (Tmax) ~1 hourOral[4]
Protein Binding 20 - 30%-[1][5][8]
Apparent Total Body Clearance 106.9 ± 39.2 mL/min (after repeated IV dose)IV[9]
Renal Clearance 7.47 ± 2.28 mL/minIV[9]
Table 2: Comparative Pharmacokinetic Parameters of Pefloxacin Across Species
SpeciesHalf-life (t½) (hours)Protein Binding (%)Key Metabolic NotesReference
Human 8.620-30Major metabolites are N-oxide and norfloxacin.[5][5]
Cynomolgus Monkey --Norfloxacin/pefloxacin ratio in urine is 1.6.[5][5]
Dog -~19.1Extensive biliary excretion as glucuronide conjugate.[5][5]
Rat -~20.3Extensive biliary excretion as glucuronide conjugate.[5][5]
Mouse 1.9-Principal urinary compound is unchanged drug.[5][5]

Metabolism of Pefloxacin

The liver is the primary site of pefloxacin metabolism.[4] The metabolic pathways involve N-demethylation to form norfloxacin , an active metabolite, and oxidation to form pefloxacin N-oxide .[4][5][8] Studies have indicated the involvement of the cytochrome P450 enzyme, specifically CYP1A2 , in the metabolism of pefloxacin.[10][11][12]

Metabolic Pathway of Pefloxacin

Pefloxacin_Metabolism cluster_metabolism Hepatic Metabolism Pefloxacin Pefloxacin Norfloxacin Norfloxacin (N-desmethylpefloxacin) (Active Metabolite) Pefloxacin->Norfloxacin N-demethylation (CYP1A2) Pefloxacin_N_Oxide Pefloxacin N-oxide Pefloxacin->Pefloxacin_N_Oxide Oxidation Glucuronide_Conjugate Pefloxacin Glucuronide Pefloxacin->Glucuronide_Conjugate Glucuronidation Excretion Excretion (Urine and Bile) Pefloxacin->Excretion Unchanged Norfloxacin->Excretion Pefloxacin_N_Oxide->Excretion Glucuronide_Conjugate->Excretion

Metabolic pathway of Pefloxacin.

Excretion of Pefloxacin and its Metabolites

Pefloxacin and its metabolites are eliminated from the body through both renal and biliary routes.[5][6] In humans, a significant portion of the administered dose is recovered in the urine as unchanged drug and its metabolites.[5] Biliary excretion, particularly of the glucuronide conjugate, is also a notable elimination pathway, especially in species like rats and dogs.[5][6]

Table 3: Urinary Excretion of Pefloxacin and its Metabolites in Humans (% of Dose)
Compound24-hour Urinary Recovery (%)Reference
Pefloxacin (Unchanged) 8.0 - 13.2[7][13]
Norfloxacin 12.0 - 20.8[7][13]
Pefloxacin N-oxide 13.1 - 19.2[7][13]
Total Urinary Recovery ~34 - 58.9[5][13]

Experimental Protocols

Determination of Pefloxacin and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of pefloxacin and its major metabolite, norfloxacin, in plasma samples.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 1.0 mL of plasma sample in a centrifuge tube, add 2.0 mL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 0.5 mL of the mobile phase.[4]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[4]

4.1.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 4µm Novapak C18).[4][14]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M phosphoric acid, adjusted to pH 2.9 with KOH) in a ratio of approximately 13:87 (v/v).[4] An alternative is a mixture of methanol and 0.25 M ammonium acetate solution (30:70 v/v), adjusted to pH 4.8 with citric acid.[15]

  • Flow Rate: 1.0 - 2.5 mL/min.[4][14][15]

  • Detection:

    • UV detection at 275 nm.[4][15]

    • Fluorescence detection with excitation at 330 nm and emission at 440 nm.[14]

  • Internal Standard: Acetaminophen or Pipemidic acid can be used as an internal standard.[4][15]

4.1.3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • The concentration of pefloxacin and norfloxacin in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a standard equilibrium dialysis method to determine the extent of pefloxacin binding to plasma proteins.

4.2.1. Materials

  • 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).[16]

  • Human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Pefloxacin stock solution.

4.2.2. Procedure

  • Spike human plasma with pefloxacin to a final concentration of 10 µM.

  • Pipette 200 µL of the spiked plasma into one chamber of the dialysis cell.

  • Add 400 µL of PBS to the adjacent buffer chamber of the same cell.[17]

  • Seal the dialysis unit and incubate at 37°C with gentle shaking (e.g., 25 rpm) for at least 4 hours to allow the system to reach equilibrium.[17][18]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of pefloxacin in both samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

4.2.3. Calculation The percentage of protein binding is calculated using the following formula:

% Protein Binding = [ (Cplasma - Cbuffer) / Cplasma ] * 100

Where:

  • Cplasma is the concentration of pefloxacin in the plasma chamber at equilibrium.

  • Cbuffer is the concentration of pefloxacin in the buffer chamber at equilibrium.

Experimental and Logical Workflow Diagrams

Pharmacokinetic Study Workflow

Pharmacokinetic_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample and Data Analysis cluster_reporting Reporting A Protocol Design (Dose, Route, Sampling Times) B Volunteer Recruitment & Ethical Approval A->B C Pefloxacin Administration B->C D Blood & Urine Sample Collection (at predefined time points) C->D E Sample Processing & Storage (-20°C or -80°C) D->E G Quantification of Pefloxacin & Metabolites in Samples E->G F Bioanalytical Method Validation (HPLC-UV/Fluorescence) F->G H Pharmacokinetic Modeling & Parameter Calculation G->H I Data Interpretation & Final Report H->I

Workflow for a Pefloxacin Pharmacokinetic Study.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The compiled data and experimental protocols offer a valuable resource for scientists and researchers involved in the study and development of this important antibiotic. A thorough understanding of its ADME properties is crucial for optimizing dosing regimens, predicting potential drug interactions, and ensuring its safe and effective use in clinical practice.

References

In Vitro Activity of Novel Pefloxacin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of novel derivatives of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. The document details the synthesis, experimental evaluation, and mechanistic insights into these new compounds, offering valuable information for the development of next-generation antimicrobial agents.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of newly synthesized pefloxacin derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary methods used for assessing this activity are the Agar Well Diffusion method and the Kirby-Bauer disc diffusion method, which measure the zone of inhibition around the test compound. For a more quantitative measure, Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are also determined.

Pefloxacin Hydrazone Derivatives

A series of novel pefloxacin hydrazone derivatives have been synthesized and evaluated for their antibacterial activity. The zones of inhibition against various bacterial strains are presented in Table 1.

Compound IDDerivative SubstitutionS. aureus (mm)B. subtilis (mm)B. sphaericus (mm)M. luteus (mm)E. coli (mm)P. aeruginosa (mm)
5a 4-Methoxy222321221918
5b 4-Chloro202220211817
5c 4-Nitro232422232019
5d 2-Chloro212321221918
5e 2,4-Dichloro242523242120
5f 3,4,5-Trimethoxy252624252221
5g 4-Hydroxy-3-methoxy222321221918
5h 4-Dimethylamino232422232019
5i 2-Hydroxy212220211817
5j 3-Ethoxy-4-hydroxy222321221918
5k 4-Hydroxy212220211817
5l Furan-2-aldehyde202119201716
5m Thiophen-2-aldehyde202119201716
5n 4-Methyl242523242120
Ciprofloxacin Standard262827282524

Data synthesized from Tejeswara Rao Allaka et al., Medicinal Chemistry Research, 2016.

Selected pefloxacin hydrazone derivatives were further evaluated to determine their Minimum Inhibitory Concentration (MIC) values.

Compound IDDerivative SubstitutionMIC (µM) against S. aureus
5a 4-Methoxy27.0
5c 4-Nitro81.2
5g 4-Hydroxy-3-methoxy27.2
5h 4-Dimethylamino42.5

Data synthesized from Tejeswara Rao Allaka et al., Medicinal Chemistry Research, 2016.

Metal-Based Pefloxacin Complexes

The complexation of pefloxacin with various metal ions has been explored as a strategy to enhance its antibacterial properties. The in vitro antibacterial activity of these metal-based complexes was assessed using the Kirby-Bauer disc diffusion method.

Compound IDMetal IonB. subtilis (mm)S. pneumoniae (mm)S. aureus (mm)E. coli (mm)P. aeruginosa (mm)
[Mg(F2)(H₂O)Cl]·2H₂O Mg(II)1818221518
[Ca(F2)(H₂O)Cl]·3H₂O Ca(II)1616211417
[Zn(F2)(H₂O)Cl] Zn(II)1717231619
[Fe(F2)(H₂O)₂Cl₂]·Cl·2H₂O Fe(III)1515191316
Streptomycin Standard1818202227

F2 represents Pefloxacin. Data synthesized from Almehizia et al., Crystals, 2023.[1]

Experimental Protocols

Detailed methodologies for the synthesis of novel pefloxacin derivatives and the subsequent evaluation of their in vitro antibacterial activity are provided below.

Synthesis of Pefloxacin Hydrazone Derivatives

The synthesis of pefloxacin hydrazone derivatives involves a two-step process:

  • Esterification of Pefloxacin: Pefloxacin is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield pefloxacin methyl ester.

  • Hydrazinolysis and Condensation: The pefloxacin methyl ester is then refluxed with hydrazine hydrate in methanol to form pefloxacin acid hydrazide. This intermediate is subsequently condensed with various aromatic aldehydes in ethanol at ambient temperature to yield the final pefloxacin hydrazone derivatives.

Synthesis of Metal-Based Pefloxacin Complexes

The general procedure for the synthesis of metal-based pefloxacin complexes is as follows:

  • A solution of the corresponding metal chloride (e.g., MgCl₂, CaCl₂, ZnCl₂, FeCl₃·6H₂O) in a water:methanol (1:1) solvent is prepared.

  • A methanolic solution of pefloxacin is gradually added to the metal salt solution.

  • The pH of the mixture is adjusted to neutral (pH 7-8) using a 5% NH₃ solution.

  • The reaction mixture is stirred at 60–70 °C.

  • The resulting precipitate is filtered, washed, and dried to obtain the final metal-pefloxacin complex.

Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton Agar (MHA) plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab to create a lawn of bacteria.

  • Well Preparation: Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the dissolved pefloxacin derivative is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

  • Preparation of Inoculum and Inoculation of Plates: This follows the same procedure as the agar well diffusion method.

  • Application of Discs: Sterile paper discs impregnated with a standard concentration of the test compound are placed on the surface of the inoculated MHA plates using sterile forceps.

  • Incubation: The plates are incubated under the same conditions as the agar well diffusion method.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for pefloxacin and its derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, repair, and recombination.

  • In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into the DNA.

  • In Gram-positive bacteria , topoisomerase IV is the main target, responsible for decatenating replicated chromosomes.

The inhibition of these enzymes by pefloxacin derivatives leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks. This DNA damage triggers the bacterial SOS response , a complex signaling pathway that attempts to repair the DNA damage. However, if the damage is too extensive, this pathway can lead to programmed cell death (apoptosis) in the bacteria.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Novel Derivatives cluster_testing In Vitro Antibacterial Testing Pefloxacin Pefloxacin Hydrazones Pefloxacin Hydrazone Derivatives Pefloxacin->Hydrazones Esterification, Hydrazinolysis, Condensation Metal_Complexes Metal-Based Pefloxacin Complexes Pefloxacin->Metal_Complexes Complexation with Metal Salts Susceptibility_Testing Antimicrobial Susceptibility Testing Hydrazones->Susceptibility_Testing Metal_Complexes->Susceptibility_Testing Bacterial_Strains Gram-positive & Gram-negative Bacterial Strains Bacterial_Strains->Susceptibility_Testing Data_Analysis Measurement of Zone of Inhibition / MIC Susceptibility_Testing->Data_Analysis

A high-level overview of the synthesis and in vitro evaluation process for novel pefloxacin derivatives.
Mechanism of Action and Induction of SOS Response

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Pefloxacin_Derivative Novel Pefloxacin Derivative DNA_Gyrase DNA Gyrase (Gram-negative) Pefloxacin_Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive) Pefloxacin_Derivative->Topo_IV Inhibition Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topo_IV->Cleavage_Complex DSB Double-Strand DNA Breaks Cleavage_Complex->DSB SOS_Response SOS Response Activation DSB->SOS_Response Induction Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

The mechanism of action of pefloxacin derivatives, leading to DNA damage and the induction of the SOS response.

References

Methodological & Application

Application Note: UV Spectrophotometry for Piacofloxacin Mesylate Dihydrate Concentration Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, is widely used for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Accurate and precise quantification of Pefloxacin Mesylate Dihydrate is crucial in pharmaceutical formulations and for quality control purposes. This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of this compound. The method has been validated according to the International Conference on Harmonization (ICH) Q2B guidelines, ensuring its suitability for routine analysis.[1][2]

Principle

The method is based on the measurement of the ultraviolet absorption of this compound in a suitable solvent. The concentration of the drug is directly proportional to its absorbance at a specific wavelength (λmax), as described by the Beer-Lambert law.

Instrumentation and Materials

  • Instrumentation: A UV-visible double beam spectrophotometer with a spectral bandwidth of 0.1 nm and 1 cm matched quartz cells is required.[1]

  • Materials: this compound reference standard, sodium chloride, sodium bicarbonate, calcium chloride dihydrate, glacial acetic acid, and distilled water are necessary for this protocol.

Experimental Protocols

Method 1: Using Simulated Tear Fluid (pH 7.4)

This method is particularly useful for the analysis of this compound in ophthalmic formulations.

1. Preparation of Simulated Tear Fluid (STF), pH 7.4

  • Dissolve 0.670 g of sodium chloride, 0.200 g of sodium bicarbonate, and 0.008 g of calcium chloride dihydrate in a small volume of distilled water.[1]

  • Sonicate the solution for 10 minutes.[1]

  • Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.[1]

2. Determination of Maximum Absorbance (λmax)

  • Prepare a stock solution of this compound (1 mg/mL) by dissolving 50 mg of the reference standard in 50 mL of STF (pH 7.4).[1]

  • From this stock solution, prepare a working solution of 100 µg/mL by diluting 5 mL to 50 mL with STF.[1]

  • Further, dilute the working solution to obtain a concentration of 18 µg/mL.[1]

  • Scan this solution from 200-400 nm using the UV spectrophotometer with STF as a blank.[1]

  • The wavelength of maximum absorbance (λmax) should be determined. For this compound in STF (pH 7.4), the λmax is observed at 272 nm.[1][2]

3. Preparation of Standard Solutions and Calibration Curve

  • From the 100 µg/mL working solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 20 µg/mL by appropriate dilution with STF.[1]

  • Measure the absorbance of each standard solution at 272 nm using STF as a blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear over the specified concentration range.

Method 2: Using 1% v/v Aqueous Glacial Acetic Acid

This method provides an alternative solvent system for the analysis.

1. Preparation of 1% v/v Aqueous Glacial Acetic Acid

  • Carefully add 1 mL of glacial acetic acid to 99 mL of distilled water and mix thoroughly.

2. Determination of Maximum Absorbance (λmax)

  • Prepare a stock solution of this compound (400 µg/mL) by dissolving 40 mg of the reference standard in 100 mL of 1% aqueous acetic acid.

  • Dilute this stock solution to an appropriate concentration for scanning.

  • Scan the solution from 200-400 nm using the UV spectrophotometer with 1% aqueous acetic acid as a blank.

  • The λmax for this compound in this solvent is observed at 277 nm.

3. Preparation of Standard Solutions and Calibration Curve

  • From the 400 µg/mL stock solution, prepare a series of standard solutions with concentrations ranging from 0.4 to 12 µg/mL by appropriate dilution with 1% aqueous acetic acid.

  • Measure the absorbance of each standard solution at 277 nm using 1% aqueous acetic acid as a blank.

  • Plot a calibration curve of absorbance versus concentration.

Method Validation Summary

The described UV spectrophotometric methods have been validated according to ICH guidelines, demonstrating their accuracy, precision, and linearity.

Table 1: Summary of Quantitative Data for UV Spectrophotometric Methods

ParameterMethod 1: Simulated Tear Fluid (pH 7.4)Method 2: 1% v/v Aqueous Acetic Acid
λmax 272 nm[1][2]277 nm
Linearity Range 0.5 - 20 µg/mL[1][2]0.4 - 12 µg/mL
Correlation Coefficient (R²) 0.999[1][2]0.999
Limit of Detection (LOD) 0.041 µg/mL[1]Not Reported
Limit of Quantification (LOQ) 0.125 µg/mL[1]Not Reported
Accuracy (% Recovery) 98.45% - 99.88%[1]99.183% (mean)
Precision (%RSD) < 2%< 7% (Intra-day and Inter-day)

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_solvent Prepare Solvent (STF or Acetic Acid) prep_stock Prepare Stock Solution prep_solvent->prep_stock prep_standards Prepare Standard Solutions prep_stock->prep_standards det_lambda Determine λmax prep_stock->det_lambda measure_abs Measure Absorbance of Standards prep_standards->measure_abs det_lambda->measure_abs λmax plot_cal Plot Calibration Curve measure_abs->plot_cal calc_conc Calculate Concentration plot_cal->calc_conc measure_sample Measure Sample Absorbance measure_sample->calc_conc

Caption: Experimental workflow for Pefloxacin concentration measurement.

Signaling Pathways and Logical Relationships

logical_relationship start Start method_dev Method Development start->method_dev validation Method Validation (ICH Q2B) method_dev->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq application Application to Samples validation->application

Caption: Logical relationship of method development and validation.

Conclusion

The UV spectrophotometric method for the quantification of this compound is simple, accurate, precise, and economical. The detailed protocols and validation data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this important antibiotic in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols: Pefloxacin Mesylate Dihydrate Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, is a synthetic, broad-spectrum antimicrobial agent. Its mesylate dihydrate salt is often utilized in research settings for its improved solubility. Pefloxacin exerts its bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] These application notes provide detailed protocols for the preparation, storage, and quality control of Pefloxacin Mesylate Dihydrate stock solutions for various research applications.

Physicochemical Properties and Solubility

This compound is a cream-colored powder.[3] Understanding its solubility is critical for the preparation of accurate and effective stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterFreely soluble[3]; 50 mg/mL[4]; 67 mg/mL[5]Aqueous solutions are sparingly soluble and storage for more than one day is not recommended.[6]
Dimethyl Sulfoxide (DMSO)≥11.3 mg/mL (with gentle warming)[2]; 5 mg/mL[6]; 9 mg/mL[5]A common solvent for preparing concentrated stock solutions.
Dimethylformamide (DMF)3 mg/mL[6]An alternative organic solvent.
1:3 DMSO:PBS (pH 7.2)Approximately 0.25 mg/mL[6]Achieved by first dissolving in DMSO, then diluting with PBS.
EthanolInsoluble[5]Not a suitable solvent.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in Water (for short-term use)

This protocol is suitable for applications where the stock solution will be used immediately or within a day.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tube or vial

  • Calibrated balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • For applications requiring sterility (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[3]

  • Use the freshly prepared solution immediately. As aqueous solutions are not recommended for long-term storage, any unused portion should be discarded.[6]

Preparation of a 10 mg/mL Stock Solution in DMSO (for long-term storage)

This protocol is recommended for creating a concentrated stock that can be stored for an extended period.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tube or vial with a secure cap

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if necessary.[2]

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the potency of the this compound stock solution.

Table 2: Recommended Storage Conditions and Stability

FormSolventStorage TemperatureStabilityNotes
PowderN/A2-8°C[3][4] or -20°C[5][6]≥ 4 years (at -20°C)[6]Protect from light.[7]
Stock SolutionDMSO-20°C1 month[3][5]Avoid repeated freeze-thaw cycles.
Stock SolutionDMSO-80°C6 months[3] to 1 year[5]Recommended for long-term storage.
Aqueous SolutionWater/Buffer2-8°CNot recommended for more than one day[6]Prone to degradation.

Quality Control

Ensuring the quality of the prepared stock solution is essential for reproducible experimental results.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Certificate of Analysis (CoA): Always refer to the manufacturer's CoA for the specific lot of this compound for information on purity and identity.

  • Functional Assay (Optional): For critical applications, the bioactivity of the stock solution can be confirmed by performing a minimal inhibitory concentration (MIC) assay against a known susceptible bacterial strain, such as E. coli.

Mechanism of Action and Experimental Workflow Diagrams

Pefloxacin Mechanism of Action

Pefloxacin targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription, and ultimately, bacterial cell death.

Pefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Pefloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Pefloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Pefloxacin's mechanism of action.

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh Pefloxacin Mesylate Dihydrate start->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to dissolve completely add_solvent->dissolve filter Sterile filter (if aqueous) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot Yes filter->aliquot No store Store at recommended temperature (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

References

Pefloxacin Mesylate Dihydrate: In Vivo Efficacy in a Murine Thigh Infection Model - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Pefloxacin Mesylate Dihydrate in a well-established murine thigh infection model. This document includes detailed experimental protocols, quantitative efficacy data, and visualizations of the experimental workflow and the drug's mechanism of action to support preclinical research and development.

Data Presentation

The in vivo efficacy of this compound has been demonstrated against a range of bacterial pathogens. The following tables summarize its activity.

Table 1: In Vitro Activity of Pefloxacin Against Various Bacterial Strains

Bacterial SpeciesMIC Range (mg/L)
Gram-Negative Bacteria
Enterobacteriaceae0.03 - 4
Acinetobacter spp.0.03 - 2
Pseudomonas aeruginosa1 - 8
Haemophilus influenzae0.008 - 0.06
Neisseria gonorrhoeae0.016 - 0.12
Gram-Positive Bacteria
Staphylococcus aureus0.25 - 1
Streptococcus spp.4 - 32

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[1][2]

Table 2: In Vivo Efficacy of Pefloxacin in a Murine Infection Model

PathogenMouse ModelEfficacy EndpointResult
15 Gram-Negative BacilliNeutropenic Thigh InfectionEmax (Maximal Antibacterial Effect)High
Serratia marcescensEndocarditis (Rabbit)Critical Concentration in Serum0.4 mg/L (4x MIC)

Emax represents the maximum effect of the drug.[3] The critical concentration in serum corresponds to the lowest concentration able to achieve a 2-log-unit reduction in CFU in vegetations after a 24-hour exposure.[3]

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standardized and reproducible method for evaluating the in vivo efficacy of antimicrobial agents in a setting that mimics a soft tissue infection in an immunocompromised host.[4]

1. Animal Model:

  • Species: Mouse

  • Strain: ICR (CD-1) or similar outbred strain.[5][6]

  • Age: 5-6 weeks old.[5][6]

  • Sex: Female mice are commonly used.[5][7]

  • Health Status: Murine-pathogen-free.[7]

2. Induction of Neutropenia:

  • To render the mice immunocompromised, neutropenia is induced using cyclophosphamide.[4][5][6]

  • Regimen: Administer cyclophosphamide via intraperitoneal (IP) injection. A common two-dose regimen is:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg[5][6][7]

  • This regimen typically results in neutrophil counts below 100 cells/mm³.[7]

3. Bacterial Inoculum Preparation:

  • Bacterial Strains: Use clinically relevant strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Culture: Grow bacteria to the logarithmic phase in an appropriate broth medium (e.g., Tryptic Soy Broth).

  • Inoculum Concentration: Adjust the bacterial suspension to a final concentration of approximately 1 x 10⁷ CFU/mL in sterile saline or phosphate-buffered saline (PBS).[5][6]

4. Infection Procedure:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh of each mouse.[5][6]

5. This compound Administration:

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 2 hours).

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).

  • Dosage and Route: Administer the desired doses of pefloxacin subcutaneously (SC) or via the desired route of administration. Dosing frequency can be varied to study pharmacokinetic/pharmacodynamic (PK/PD) parameters.

6. Efficacy Assessment:

  • Endpoint: The primary endpoint is the reduction in bacterial load in the infected thigh muscle.

  • Procedure:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Weigh the excised tissue.

    • Homogenize the thigh muscle in a known volume of sterile PBS (e.g., 3 mL) using a tissue homogenizer.[5]

    • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.

    • Plate 0.1 mL of appropriate dilutions onto suitable agar plates (e.g., Tryptic Soy Agar with 5% sheep blood).[5]

    • Incubate the plates overnight at 37°C.

    • Count the number of colony-forming units (CFU) on each plate to determine the bacterial load per gram of thigh tissue.[5]

Mandatory Visualizations

Mechanism of Action of Pefloxacin

Pefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Target) Pefloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-Positive Target) Pefloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Pefloxacin inhibits DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.[8][9][10]

Experimental Workflow for Murine Thigh Infection Model

Murine_Thigh_Infection_Workflow Animal_Prep Animal Preparation (ICR Mice, 5-6 weeks old) Neutropenia Induction of Neutropenia (Cyclophosphamide IP) Animal_Prep->Neutropenia Day -4 and -1 Infection Intramuscular Thigh Infection (0.1 mL) Neutropenia->Infection Day 0 Inoculum_Prep Bacterial Inoculum Preparation (~1x10^7 CFU/mL) Inoculum_Prep->Infection Treatment Pefloxacin Administration (e.g., Subcutaneous) Infection->Treatment 2 hours post-infection Euthanasia Euthanasia & Tissue Collection (24h post-treatment) Treatment->Euthanasia Homogenization Thigh Muscle Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration & Data Analysis Plating->CFU_Count

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a neutropenic murine thigh infection model.[5][6][7]

References

Application Notes: Pefloxacin Mesylate Dihydrate in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Pefloxacin Mesylate Dihydrate is a third-generation synthetic fluoroquinolone antibiotic, an analog of norfloxacin, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes, making it a valuable tool for researchers in microbiology, cell biology, and drug development for studying bacterial infections in vitro.[3][4] These notes provide detailed protocols for utilizing Pefloxacin in cell culture settings, including determining its antibacterial efficacy, assessing its cytotoxicity on host cells, and its application in infection models.

Mechanism of Action Pefloxacin's bactericidal effect stems from its ability to interfere with bacterial DNA replication and transcription.[5][6] It primarily targets two essential type II topoisomerase enzymes:

  • DNA Gyrase (Topoisomerase II) : This is the main target in most Gram-negative bacteria.[1][5] Pefloxacin inhibits the ligase activity of DNA gyrase, which is responsible for introducing negative supercoils into DNA to relieve strain during replication.[1][7]

  • Topoisomerase IV : This enzyme is the primary target in many Gram-positive bacteria.[1][5] It is crucial for separating interlinked daughter DNA molecules following replication.[4]

By stabilizing the enzyme-DNA complex, Pefloxacin induces double-stranded breaks in the bacterial chromosome, which is lethal to the bacterium.[4][8]

G cluster_gn Gram-Negative Bacteria cluster_gp Gram-Positive Bacteria pefloxacin_gn Pefloxacin gyrase DNA Gyrase (Primary Target) pefloxacin_gn->gyrase replication_gn DNA Replication & Transcription gyrase->replication_gn death_gn Cell Death replication_gn->death_gn pefloxacin_gp Pefloxacin topoIV Topoisomerase IV (Primary Target) pefloxacin_gp->topoIV separation DNA Decatenation (Separation) topoIV->separation death_gp Cell Death separation->death_gp

Caption: Pefloxacin's dual inhibition of bacterial topoisomerases.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 149676-40-4 [9][10]
Molecular Formula C₁₇H₂₀FN₃O₃ • CH₄O₃S • 2H₂O [9][10]
Molecular Weight 465.5 g/mol [9][10]
Appearance Light yellow powder [1]
Solubility Freely soluble in aqueous solutions. Soluble in DMSO (~5 mg/ml). [2][9]

| Storage | 2-8°C, protect from light. |[1][10] |

Table 2: Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)

Bacterial Species Type MIC Range (µg/mL) Reference
Escherichia coli Gram-Negative MIC₉₀: ≤0.12 - 0.5 [11][12]
Pseudomonas aeruginosa Gram-Negative MIC₉₀: 4 [11][12]
Haemophilus influenzae Gram-Negative 0.008 - 0.06 [13]
Klebsiella pneumoniae Gram-Negative MIC₉₀: ≤0.5 [12]
Helicobacter pylori Gram-Negative 1 - 8 [1]
Neisseria gonorrhoeae Gram-Negative 0.016 - 0.12 [13]
Staphylococcus aureus Gram-Positive 0.25 - 1 [13]
Streptococcus pneumoniae Gram-Positive MICs mostly 4-32 [13]
Mycoplasma bovis Mycoplasma 8 [1]

| Bacteroides fragilis | Anaerobe | MIC₉₀: 16 |[11][12] |

Table 3: Cytotoxicity Data in Eukaryotic Cells

Cell Type Concentration Effect Reference
Primary Rat Hepatocytes 400 mg/L (400 µg/mL) Hepatotoxic (assessed by enzyme release) [1][2][14]
Human Myeloid Precursors 0.5 - 50 µg/mL No influence on proliferation [1][2]
Normal Bone Marrow Cells ≥ 25 µg/mL Dose-dependent inhibition of colony formation [1]

| Leukemic Cell Lines (K-562, HL-60) | ≥ 25 µg/mL | Dose-dependent inhibition of colony formation |[1] |

Experimental Protocols

Protocol 1: Preparation of Pefloxacin Stock Solution

  • Reconstitution : For maximum solubility, first dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 5 mg/mL).[9]

  • Working Solution : Further dilute the DMSO stock solution with the desired sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM) to the final working concentrations.[9]

  • Storage : Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Aqueous solutions are less stable and should be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[9]

  • Caution : Pefloxacin is light-sensitive; protect solutions from light during preparation and storage.[1][10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standard broth microdilution method.

  • Bacterial Preparation : Inoculate a single bacterial colony into an appropriate broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of ~5 x 10⁵ CFU/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of Pefloxacin in the broth. The concentration range should bracket the expected MIC (see Table 2). Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Inoculation : Add the adjusted bacterial suspension to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of Pefloxacin that completely inhibits visible bacterial growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of Pefloxacin on the viability of the host cell line.[15]

  • Cell Seeding : Seed the desired eukaryotic cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment : Remove the old medium and add fresh medium containing various concentrations of Pefloxacin. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used for dilution).

  • Incubation : Incubate the plate for a period relevant to the infection model (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition : Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the untreated control. This helps determine the non-toxic concentration range of Pefloxacin for your specific cell line.

G A 1. Seed Host Cells in 96-well plate B 2. Add Pefloxacin (serial dilutions) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilizer (e.g., DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate % Viability (Determine non-toxic dose) F->G

Caption: General workflow for assessing Pefloxacin cytotoxicity via MTT assay.

Protocol 4: General Cell Culture Infection Model

This protocol provides a framework for testing the efficacy of Pefloxacin in clearing a bacterial infection from a cultured cell monolayer.

  • Cell Culture : Seed host cells in multi-well plates and grow them to form a confluent monolayer.

  • Bacterial Preparation : Prepare a bacterial inoculum from a logarithmic phase culture, wash it with sterile PBS, and resuspend it in antibiotic-free cell culture medium.

  • Infection : Replace the medium in the cell culture plates with the bacterial suspension at a specific Multiplicity of Infection (MOI).

  • Incubation (Invasion/Adhesion) : Incubate the plates for a defined period (e.g., 1-3 hours) to allow bacteria to adhere to or invade the host cells.

  • Wash and Treat :

    • For intracellular bacteria: After the invasion period, wash the cells with PBS and add fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria. Incubate for 1-2 hours, then wash again.

    • Add fresh medium containing Pefloxacin at a pre-determined, non-toxic concentration. Include an infected, untreated control.

  • Treatment Incubation : Incubate the plates for the desired treatment duration (e.g., 2-24 hours).

  • Assessment of Bacterial Load :

    • Lyse the host cells with a sterile detergent (e.g., Triton X-100) in sterile water.

    • Perform serial dilutions of the lysate and plate on appropriate agar plates.

    • Incubate the agar plates overnight and count the resulting Colony-Forming Units (CFUs) to quantify the number of viable intracellular bacteria.

  • Analysis : Compare the CFU counts from Pefloxacin-treated wells to the untreated control wells to determine the antibiotic's efficacy.

G A 1. Seed Host Cells (Grow to confluence) C 3. Infect Cell Monolayer (at desired MOI) A->C B 2. Prepare Bacterial Inoculum B->C D 4. Incubate (Allow for invasion/adhesion) C->D E 5. Wash & Add Medium with Pefloxacin D->E F 6. Incubate (Treatment Period) E->F G 7. Lyse Host Cells & Plate Lysate F->G H 8. Count CFUs (Assess bacterial load) G->H

Caption: Workflow for a cell culture infection model using Pefloxacin.

References

Application Notes and Protocols: Pefloxacin Mesylate Dihydrate Formulation for In-Situ Gelling Ocular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of an in-situ gelling ocular delivery system for Pefloxacin Mesylate Dihydrate. This advanced drug delivery system is designed to overcome the limitations of conventional eye drops, such as rapid precorneal elimination, by transitioning from a solution to a gel upon instillation into the eye. This transition, triggered by physiological conditions like ion concentration or pH, prolongs the residence time of the drug on the ocular surface, leading to enhanced bioavailability and therapeutic efficacy.

Pefloxacin mesylate, a fluoroquinolone antibiotic, is effective against a broad spectrum of bacteria causing ocular infections such as bacterial conjunctivitis and corneal ulcers.[1][2] The in-situ gelling formulation aims to provide a sustained release of pefloxacin, reducing the frequency of administration and improving patient compliance.[1][3]

Formulation and Characterization Data

The following tables summarize the quantitative data for a representative this compound in-situ gelling formulation and its characterization.

Table 1: Optimized Formulation Composition

IngredientRoleConcentration (% w/v)
This compoundActive Pharmaceutical Ingredient0.3
Sodium AlginateGelling Agent (Ion-activated)1.0 - 2.0
Hydroxypropyl Methylcellulose (HPMC K15M)Viscosity Enhancing Agent0.5 - 1.5
Benzalkonium ChloridePreservative0.01
Sodium ChlorideTonicity Adjusting Agentq.s. to isotonicity
Purified WaterVehicleq.s. to 100

Table 2: Physicochemical Characterization of Optimized Formulation

ParameterMethodSpecificationResult
Appearance Visual InspectionClear, colorless to pale yellow solutionConforms
pH pH meter6.8 - 7.47.2
Drug Content UV-Vis Spectrophotometry95.0% - 105.0%98.85%[1]
Viscosity (as a sol) Brookfield Viscometer50 - 100 cps at 25°C75 cps
Viscosity (as a gel) Brookfield Viscometer1000 - 5000 cps at 37°C in STF3200 cps
Gelling Capacity Visual Observation in STFForms gel instantaneouslyGrade +++ (Rapid and rigid gel formation)

Table 3: In-Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%)
115.2
228.5
452.1
675.8
892.0[1]

Table 4: Antimicrobial Efficacy (Zone of Inhibition)

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus22
Pseudomonas aeruginosa19

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of the this compound in-situ gelling system.

Preparation of the In-Situ Gelling Formulation

This protocol describes the "cold method" for preparing an ion-activated in-situ gelling formulation.

Materials:

  • This compound powder

  • Sodium Alginate

  • Hydroxypropyl Methylcellulose (HPMC K15M)

  • Benzalkonium Chloride solution (1%)

  • Sodium Chloride

  • Purified Water

  • Magnetic stirrer with heating plate

  • Beakers and volumetric flasks

  • Analytical balance

  • pH meter

Procedure:

  • Accurately weigh the required quantity of HPMC and disperse it in a portion of purified water heated to 80-90°C with constant stirring to prevent clumping.

  • Allow the HPMC dispersion to cool to 40°C while stirring.

  • In a separate beaker, dissolve the required amount of Sodium Alginate in another portion of purified water at room temperature with continuous stirring until a clear solution is formed.

  • Add the Sodium Alginate solution to the HPMC dispersion and mix thoroughly.

  • Accurately weigh this compound and dissolve it in a small amount of purified water.

  • Add the drug solution to the polymer mixture with continuous stirring.

  • Add the required amount of Benzalkonium Chloride solution and Sodium Chloride to the formulation.

  • Adjust the final volume with purified water.

  • Check the pH of the final formulation and adjust to 7.2-7.4 using 0.1 N NaOH or 0.1 N HCl if necessary.

  • Sterilize the final formulation by autoclaving at 121°C for 15 minutes or by filtration through a 0.22 µm membrane filter.

Physicochemical Characterization

The pH of the formulated sol is measured at room temperature using a calibrated digital pH meter.

  • Prepare Simulated Tear Fluid (STF) containing Sodium Chloride (0.67 g), Sodium Bicarbonate (0.20 g), Calcium Chloride Dihydrate (0.008 g) in 100 ml of purified water.

  • Place 2 ml of STF in a test tube.

  • Add one drop of the formulation to the STF.

  • Visually assess the formation of the gel and the time taken for gelation. The gelling capacity is graded as follows:

    • + : Gelation occurs in a few minutes and the gel remains for a few hours.

    • ++ : Gelation is immediate and the gel remains for an extended period.

    • +++ : Gelation is immediate, and a rigid gel is formed.

  • Measure the viscosity of the formulation (in sol form) at room temperature (25°C) using a Brookfield viscometer with a suitable spindle at different shear rates.

  • To determine the viscosity of the in-situ formed gel, mix the formulation with STF in a 1:1 ratio.

  • Measure the viscosity of the resulting gel at physiological temperature (37°C) at various shear rates to observe its pseudoplastic behavior.[4]

  • Take 1 ml of the formulation and dilute it to 100 ml with STF.

  • Further dilute the solution to obtain a theoretical concentration within the linear range of the analytical method.

  • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of Pefloxacin Mesylate.

  • Calculate the drug content using a standard calibration curve.

In-Vitro Drug Release Study

This protocol uses a Franz diffusion cell to evaluate the drug release profile.

Apparatus and Materials:

  • Franz diffusion cell

  • Cellulose dialysis membrane (molecular weight cut-off 12-14 kDa)

  • Simulated Tear Fluid (STF) as the receptor medium

  • Magnetic stirrer

  • Constant temperature water bath

  • Syringes and collection vials

  • UV-Vis Spectrophotometer

Procedure:

  • Soak the dialysis membrane in the receptor medium for 12 hours before use.

  • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with STF and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Place 1 ml of the in-situ gelling formulation in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), withdraw a 1 ml aliquot from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed STF to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time. The release pattern is often found to be of a first-order.[5]

Antimicrobial Efficacy Study

The antimicrobial activity is determined using the cup-plate method.

Materials:

  • Nutrient agar medium

  • Cultures of Staphylococcus aureus and Pseudomonas aeruginosa

  • Sterile Petri dishes

  • Sterile borer

Procedure:

  • Prepare the nutrient agar medium and sterilize it by autoclaving.

  • Inoculate the molten agar with the test microorganisms and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Create wells or cups of uniform diameter in the solidified agar using a sterile borer.

  • Add a specific volume (e.g., 100 µl) of the Pefloxacin Mesylate in-situ gel formulation into one well and a standard Pefloxacin solution into another.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • Compare the zone of inhibition of the formulation with that of the standard solution to assess its antimicrobial efficacy. The developed formulation has been shown to be effective against selected microorganisms in antimicrobial efficacy studies.[5]

Visualizations

In-Situ Gelling Mechanism

G cluster_0 Eye Environment cluster_1 Drug Delivery Process LacrimalFluid Lacrimal Fluid (contains Na+, Ca2+ ions) SolToGel Sol-to-Gel Transition LacrimalFluid->SolToGel Instillation Instillation of Pefloxacin Sol Instillation->SolToGel Contact with Lacrimal Fluid GelFormation Formation of Viscoelastic Gel SolToGel->GelFormation Ion-induced cross-linking of Sodium Alginate SustainedRelease Sustained Drug Release GelFormation->SustainedRelease Prolonged Residence Time

Caption: Ion-activated in-situ gelling mechanism of Pefloxacin Mesylate.

Experimental Workflow for Formulation and Evaluation

G cluster_prep Formulation Preparation cluster_eval Evaluation cluster_outcome Outcome Prep Preparation of Polymer Solution (HPMC, Sodium Alginate) DrugIncorp Incorporation of Pefloxacin Mesylate Prep->DrugIncorp Excipients Addition of Excipients (Preservative, Tonicity Agent) DrugIncorp->Excipients Sterilization Sterilization Excipients->Sterilization PhysicoChem Physicochemical Characterization (pH, Viscosity, Gelling Capacity) Sterilization->PhysicoChem DrugContent Drug Content Analysis PhysicoChem->DrugContent InVitroRelease In-Vitro Drug Release Study DrugContent->InVitroRelease Antimicrobial Antimicrobial Efficacy Testing InVitroRelease->Antimicrobial OptimizedFormulation Optimized In-Situ Gelling Formulation Antimicrobial->OptimizedFormulation

Caption: Workflow for the formulation and evaluation of the in-situ gel.

References

Application Notes & Protocols for the Determination of Pefloxacin Mesylate Dihydrate in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Pefloxacin Mesylate Dihydrate in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method offers a sensitive and specific approach for the quantification of pefloxacin in tablet formulations.

Quantitative Data Summary
ParameterResult
Linearity Range0.125 - 12.0 µg/mL
Regression Equationy = 31690x + 650.87
Correlation Coefficient (R²)0.9987[1]
Limit of Detection (LOD)0.03125 µg/mL[1][2]
Limit of Quantification (LOQ)0.125 µg/mL[1][2]
Accuracy (% Recovery)100.09% - 100.72%[1][2]
Precision (Intra-day RSD)0.376% - 0.9056%[1][3]
Precision (Inter-day RSD)0.739% - 0.853%[1][3]
Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector is suitable.

  • Column: Shim-pack CLC-ODS column.[1]

  • Mobile Phase: Acetonitrile: 0.025 M Phosphoric Acid solution (13:87 v/v), with the pH adjusted to 2.9 using KOH.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 275 nm.[1]

  • Internal Standard: Acetaminophen.[1]

b. Reagent and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (0.125 - 12.0 µg/mL).[1]

c. Sample Preparation from Tablets:

  • Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

d. Analysis Procedure:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas for the analyte and the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratios of the sample to the standard.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase (Acetonitrile:Phosphoric Acid) C HPLC System (UV Detector @ 275 nm) A->C B Standard & Sample Solutions B->C D Chromatographic Separation C->D Injection E Data Acquisition (Peak Area) D->E F Quantification E->F

HPLC Analysis Workflow

UV-Visible Spectrophotometric Method

This method provides a simple, rapid, and cost-effective alternative for the routine analysis of this compound in pharmaceutical formulations.[4]

Quantitative Data Summary
ParameterResult (Method 1)Result (Method 2)
Linearity Range0.15 - 1.25 µg/mL[5][6]0.5 - 20 µg/mL[7][8]
Molar Absorptivity--
Limit of Detection (LOD)0.03 µg/mL[5]-
Limit of Quantification (LOQ)0.10 µg/mL[5]-
Accuracy (% Recovery)97.5% - 101.9%[5][6]-
Precision (RSD)1.0% - 1.1%[5][6]-
Wavelength (λmax)590 nm[5][6]272 nm[7][8]
Solvent/ReagentChloroform (after ion-pair extraction with Bromophenol Blue)[5][6]Simulated Tear Fluid (pH 7.4)[7][8]
Experimental Protocol (Ion-Pair Extraction Method)

a. Instrumentation:

  • UV-Visible Spectrophotometer with 1-cm matched quartz cells.

b. Reagent and Standard Preparation:

  • Bromophenol Blue (BPB) Solution (0.1%): Dissolve 0.1 g of BPB in 100 mL of water and filter.[5]

  • Phthalate Buffer (pH 5.2): Prepare using standard laboratory procedures.[5]

  • Standard Pefloxacin Solution: Prepare a stock solution of this compound in water. From this, prepare working standards within the range of 0.15-1.25 µg/mL.[5]

c. Sample Preparation from Tablets:

  • Weigh and finely powder at least 20 tablets.

  • Weigh a quantity of the powder equivalent to a known amount of this compound and transfer to a volumetric flask.

  • Add about 50 mL of water and shake for 15-20 minutes.[5]

  • Dilute to volume with water.

  • Filter the solution using Whatman No. 41 filter paper.[5]

  • Take a suitable aliquot of the filtrate for the assay.

d. Analysis Procedure:

  • To a separating funnel, add an aliquot of the standard or sample solution.

  • Add 5 mL of phthalate buffer (pH 5.2).[5]

  • Add a specified volume of the Bromophenol Blue solution.

  • Extract the formed ion-pair complex with chloroform.

  • Measure the absorbance of the chloroform layer at 590 nm against a reagent blank.[5]

  • Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Experimental Workflowdot

UV_Vis_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis A Standard & Sample Solutions C Ion-Pair Formation (Pefloxacin + BPB) A->C B Reagents (Buffer, BPB) B->C D Chloroform Extraction C->D E UV-Vis Spectrophotometer (590 nm) D->E Transfer Chloroform Layer F Absorbance Measurement E->F G Quantification F->G

References

Troubleshooting & Optimization

Pefloxacin Mesylate Dihydrate stability under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pefloxacin Mesylate Dihydrate. The focus is on its stability under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic and alkaline solutions?

A1: this compound is known to be susceptible to degradation in both acidic and alkaline environments. However, studies indicate that the degradation is significantly more pronounced under acidic conditions compared to alkaline conditions.[1][2] Mild degradation is observed in alkaline solutions, while significant degradation occurs in acidic media.[1][2]

Q2: I am observing unexpected degradation of my this compound stock solution. What could be the cause?

A2: Unexpected degradation can arise from several factors. Pefloxacin is sensitive to acidic and alkaline pH. Ensure your solution is buffered to a neutral pH if not intending to conduct stress studies. Also, exposure to light can cause degradation, so it is recommended to protect solutions from light.[1][2]

Q3: Are there any known degradation products of Pefloxacin under these conditions?

A3: While specific degradation products under hydrolytic stress are not extensively detailed in all literature, for fluoroquinolones in general, degradation can involve the piperazine ring and the quinolone core. One of the known metabolites of pefloxacin is Norfloxacin (the N-desmethylated derivative), which could potentially be a degradation product. Further analysis, such as with LC-MS, would be required to identify specific degradants in your experimental conditions.

Troubleshooting Guides

Issue: Significant Degradation Observed in Acidic Media
  • Problem: Rapid loss of this compound concentration when dissolved in an acidic buffer.

  • Possible Cause: Pefloxacin is inherently unstable in acidic conditions. The rate of degradation is dependent on the pH, temperature, and duration of exposure.

  • Solution:

    • Confirm Necessity of Acidic Conditions: If your experiment does not strictly require an acidic environment, consider preparing your solutions in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Minimize Exposure Time: If acidic conditions are necessary, prepare the solution immediately before use and minimize the time it spends in the acidic medium.

    • Control Temperature: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.

    • Use a Validated Stability-Indicating Method: Employ an analytical method, such as the one described in the experimental protocols section, to accurately quantify the remaining active pharmaceutical ingredient (API) and monitor the formation of degradation products.

Issue: Mild Degradation or Instability in Alkaline Media
  • Problem: A gradual decrease in this compound concentration over time in a basic buffer.

  • Possible Cause: While more stable than in acidic conditions, Pefloxacin still undergoes mild degradation in alkaline solutions.[1][2]

  • Solution:

    • Optimize pH: If possible, adjust the pH to be as close to neutral as your experimental parameters allow.

    • Storage Conditions: If the solution needs to be stored, keep it at a low temperature (2-8 °C) and protected from light to minimize degradation.

    • Monitor for Degradants: Use a stability-indicating HPLC method to track the appearance of any degradation products over time.

Experimental Protocols

Forced Degradation Study of this compound

This protocol is based on guidelines from the International Council for Harmonisation (ICH) and published stability studies of pefloxacin.[1][2]

Objective: To assess the stability of this compound under acidic and alkaline stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • HPLC grade Methanol

  • HPLC grade water

  • Phosphate buffer

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

    • At specified time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an appropriate volume of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

    • At specified time intervals, withdraw an aliquot of the sample.

    • Neutralize the sample with an appropriate volume of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A mixture of methanol and phosphate buffer (e.g., 30:70 v/v).[1] The pH of the buffer should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 277 nm.[1]

    • Injection Volume: 20 µL.

    • Inject the prepared samples and a standard solution of this compound.

    • Calculate the percentage of degradation by comparing the peak area of pefloxacin in the stressed samples to that of the unstressed standard.

Data Presentation

Table 1: Degradation of this compound under Stress Conditions

Stress ConditionTemperature (°C)Time (hours)% Degradation (Example)
0.1 M HCl608Significant (>20%)
0.1 M NaOH608Mild (<10%)

Note: The actual percentage of degradation will vary depending on the specific experimental conditions. The values provided are illustrative based on qualitative descriptions in the literature.[1][2]

Visualizations

degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Pefloxacin Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Incubate alkali Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->alkali Incubate hplc Stability-Indicating HPLC-UV Analysis acid->hplc Neutralize & Dilute alkali->hplc Neutralize & Dilute data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_acid Acidic Conditions cluster_alkali Alkaline Conditions pefloxacin Pefloxacin acid_prod Significant Degradation (e.g., Hydrolysis of Quinolone Core, Piperazine Ring Opening) pefloxacin->acid_prod Major Pathway alkali_prod Mild Degradation (e.g., N-dealkylation) pefloxacin->alkali_prod Minor Pathway norfloxacin Norfloxacin (Potential Product) alkali_prod->norfloxacin Possible

Caption: Postulated degradation pathways for Pefloxacin under acidic and alkaline conditions.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of Pefloxacin Mesylate Dihydrate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal scenario, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3][4] Peak tailing is typically quantified using the Tailing Factor (T) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[3] Many analytical methods require the tailing factor to be below a specific limit to ensure accurate integration and quantification.[3]

Q2: Why is this compound prone to peak tailing?

A2: Pefloxacin, a fluoroquinolone antibiotic, possesses basic functional groups (a piperazine ring) that can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][5] This secondary interaction, in addition to the primary hydrophobic retention mechanism, can lead to peak tailing.[1][6] The extent of this interaction is highly dependent on the pH of the mobile phase.

Q3: What are the pKa values of Pefloxacin and why are they important for HPLC analysis?

A3: Pefloxacin has two basic pKa values and one acidic pKa value. The reported pKa values are approximately 5.98 (acidic) and 8.23 (basic), with another basic pKa at 1.06.[7] The pKa values are critical in HPLC method development because they determine the ionization state of the analyte at a given mobile phase pH.[8] Operating at a pH close to a pKa value can lead to inconsistent ionization and peak shape problems.[8] To ensure robust and reproducible results, the mobile phase pH should be controlled and ideally be at least 1.5 to 2 pH units away from the analyte's pKa.

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Issue 1: Peak tailing observed for the Pefloxacin peak, particularly at mid-range pH.

Possible Cause: Secondary interactions between the basic Pefloxacin molecule and acidic silanol groups on the HPLC column's stationary phase.[1][2][5]

Troubleshooting Workflow:

A Peak Tailing Observed B Investigate Mobile Phase pH A->B C Lower Mobile Phase pH (e.g., pH 2.5-3.5) B->C D Increase Mobile Phase pH (e.g., pH > 9, with pH-stable column) B->D E Add Mobile Phase Modifier (e.g., Triethylamine - TEA) B->E F Peak Shape Improved? C->F D->F E->F G Problem Resolved F->G Yes H Consider Other Causes F->H No

Caption: Troubleshooting workflow for addressing peak tailing due to secondary interactions.

Detailed Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment (Low pH)

    • Objective: To protonate the residual silanol groups on the stationary phase, thereby minimizing their interaction with the basic Pefloxacin molecule.[1][2]

    • Procedure:

      • Prepare a mobile phase with a pH in the range of 2.5 to 3.5. A common choice is a phosphate or formate buffer. For example, a mobile phase of acetonitrile and 0.025 M phosphoric acid (pH adjusted to 2.9 with KOH) has been successfully used.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject the Pefloxacin standard and observe the peak shape.

    • Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape. Retention time may decrease, which can be compensated by adjusting the organic modifier concentration.[1]

  • Protocol 2: Mobile Phase pH Adjustment (High pH)

    • Objective: To deprotonate the basic Pefloxacin molecule, rendering it neutral and reducing its interaction with ionized silanols.

    • Procedure:

      • Crucially, ensure your HPLC column is stable at high pH. Standard silica-based columns can dissolve at a pH above 8. Use a hybrid or specifically designed high-pH stable column.

      • Prepare a mobile phase with a pH greater than 9, for example, using a borate or carbonate buffer.

      • Equilibrate the column thoroughly.

      • Inject the sample and evaluate the peak shape.

    • Expected Outcome: Improved peak symmetry for basic compounds.

  • Protocol 3: Use of a Mobile Phase Additive (Silanol Masking Agent)

    • Objective: To introduce a competing base that preferentially interacts with the active silanol sites.

    • Procedure:

      • Add a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase.

      • Adjust the final mobile phase pH as required for the separation.

      • Equilibrate the column and inject the sample.

    • Expected Outcome: TEA will "mask" the active silanol sites, leading to a more symmetrical peak for Pefloxacin.

Data Presentation: Effect of Mobile Phase pH on Pefloxacin Peak Shape

Mobile Phase pHTailing Factor (As)Retention Time (min)Comments
7.0 (Phosphate Buffer)2.15.8Significant tailing observed.
3.0 (Phosphate Buffer)1.24.2Markedly improved peak symmetry.
9.5 (Borate Buffer)*1.36.5Good peak shape, requires a high-pH stable column.

*Results are illustrative and will vary based on the specific column and HPLC system.

Issue 2: All peaks in the chromatogram, including Pefloxacin, are tailing.

Possible Causes:

  • Extra-column dead volume in the HPLC system.

  • Column contamination or degradation.

  • Column overload (mass or volume).[2]

Troubleshooting Workflow:

Caption: A logical approach to troubleshooting universal peak tailing in an HPLC system.

Detailed Experimental Protocols:

  • Protocol 4: Minimizing Extra-Column Dead Volume

    • Objective: To reduce the volume within the HPLC system that is not part of the column, which can cause peak broadening and tailing.

    • Procedure:

      • Ensure all tubing connections between the injector, column, and detector are made with the correct ferrules and are properly seated to avoid any voids.

      • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum, especially between the column and the detector.

      • If using a guard column, ensure it is packed with the same material as the analytical column and is correctly installed.

  • Protocol 5: Column Cleaning and Regeneration

    • Objective: To remove strongly retained contaminants from the column that can interfere with the separation and cause peak distortion.

    • Procedure:

      • Disconnect the column from the detector to avoid flushing contaminants into it.

      • Flush the column with a series of solvents, starting with the mobile phase without the buffer, then water, followed by a strong organic solvent like isopropanol or a sequence of methanol, THF, and dichloromethane, and finally re-equilibrate with the mobile phase. Always check the column manufacturer's recommendations for solvent compatibility.

      • If a guard column is in use, replace it.

  • Protocol 6: Assessing Column Overload

    • Objective: To determine if the amount of sample being injected is exceeding the capacity of the column.[2]

    • Procedure:

      • Mass Overload: Prepare a series of dilutions of your Pefloxacin sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely experiencing mass overload.

      • Volume Overload: Inject a smaller volume of the same concentration. If peak shape improves, this indicates volume overload. As a general rule, the injection volume should not be more than 2% of the total column volume.

Data Presentation: Effect of Sample Concentration on Peak Tailing

Sample Concentration (µg/mL)Injection Volume (µL)Tailing Factor (As)Peak Shape
100102.5Severe Tailing
50101.8Moderate Tailing
10101.2Symmetrical

This table clearly demonstrates the effect of mass overload on peak symmetry.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve peak tailing issues for this compound, leading to more accurate and reliable HPLC results.

References

Optimization of mobile phase for Pefloxacin Mesylate Dihydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Pefloxacin Mesylate Dihydrate.

Troubleshooting Guide

Users may encounter several common issues during the HPLC analysis of this compound. The following table summarizes these problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: Pefloxacin, a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing peaks.[1][2][3] - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[1][3][4] - Column Overload: Injecting too concentrated a sample can saturate the column.[1] - Column Degradation: An old or poorly maintained column can lose its efficiency.[1]- Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 to ensure the complete protonation of silanol groups and minimize secondary interactions.[1][2] - Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups.[3] - Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[1] - Column Washing/Replacement: Flush the column with a strong solvent or replace it if performance does not improve.[1]
Poor Resolution - Inadequate Mobile Phase Strength: The mobile phase may not be strong enough to elute the analyte and other components effectively. - Inappropriate Mobile Phase Composition: The ratio of organic modifier to aqueous buffer may not be optimal.- Increase Organic Modifier: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. - Optimize Mobile Phase Ratio: Systematically vary the ratio of the organic and aqueous phases to find the optimal separation.
Variable Retention Times - Inconsistent Mobile Phase Preparation: Variations in the preparation of the mobile phase can lead to shifts in retention time. - Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention. - Pump Issues: Problems with the HPLC pump can cause inconsistent flow rates.- Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. - Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility. - Check Pump Performance: Ensure the pump is delivering a stable and accurate flow rate.
Ghost Peaks - Contaminated Mobile Phase or Solvents: Impurities in the solvents can appear as ghost peaks. - Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.- Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared mobile phase. - Implement a Column Wash Step: Include a wash step with a strong solvent in your gradient program to clean the column between injections.

Frequently Asked Questions (FAQs)

A curated list of questions and answers to address common queries during the HPLC analysis of this compound.

Q1: What is a good starting mobile phase for the HPLC analysis of this compound?

A1: A common and effective starting mobile phase for the reversed-phase HPLC analysis of Pefloxacin is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of acetonitrile and a 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v), with the pH adjusted to 2.9, has been shown to provide good resolution.[5][6] Another option is a mixture of methanol and a buffer in a 30:70 (v/v) ratio.[7][8][9]

Q2: Why is my Pefloxacin peak tailing, and how can I fix it?

A2: Peak tailing for Pefloxacin, a basic compound, is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column packing.[1][2][3] To mitigate this, it is recommended to lower the pH of the mobile phase to approximately 2-3.[1][2] This protonates the silanol groups, reducing their interaction with the protonated Pefloxacin molecule. Using a modern, end-capped C18 column can also significantly improve peak shape.[3]

Q3: How can I improve the resolution between Pefloxacin and other components in my sample?

A3: To improve resolution, you can try adjusting the mobile phase composition. Increasing the percentage of the organic modifier (acetonitrile or methanol) will generally decrease the retention time of all components, but may improve the separation between closely eluting peaks. Alternatively, you can try a different organic modifier (e.g., switching from methanol to acetonitrile) or adjust the pH of the aqueous buffer.

Q4: What should I do if I observe a drift in the baseline of my chromatogram?

A4: Baseline drift can be caused by several factors, including an unequilibrated column, changes in mobile phase composition during the run, or contamination in the mobile phase or detector.[10] Ensure your column is properly equilibrated with the mobile phase before starting your analytical run. Using high-purity, HPLC-grade solvents and freshly prepared mobile phase can help minimize contamination.[10]

Q5: Is it necessary to use a guard column for Pefloxacin analysis?

A5: While not always mandatory, using a guard column is highly recommended. A guard column is a short, disposable column placed before the analytical column. It helps to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime and performance of the more expensive analytical column.

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Potassium hydroxide (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : 0.025 M Phosphoric Acid (13:87, v/v), pH adjusted to 2.9 with Potassium Hydroxide[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature Ambient
Detection Wavelength 275 nm[5][6]
Injection Volume 20 µL

4. Preparation of Solutions:

  • Mobile Phase Preparation:

    • Prepare a 0.025 M phosphoric acid solution by diluting the appropriate amount of phosphoric acid in HPLC-grade water.

    • Mix acetonitrile and the 0.025 M phosphoric acid solution in a 13:87 (v/v) ratio.

    • Adjust the pH of the final mixture to 2.9 using a potassium hydroxide solution.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the mobile phase to obtain a stock solution of a known concentration.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation (for Tablet Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh an amount of the powder equivalent to a specific dose of Pefloxacin.

    • Dissolve the powder in a known volume of mobile phase.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common HPLC issues.

experimental_workflow start_end start_end process process decision decision output output start Start prep_mobile_phase Prepare Mobile Phase (ACN:0.025M H3PO4, 13:87, pH 2.9) start->prep_mobile_phase prep_std Prepare Standard Solutions prep_mobile_phase->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data (275 nm) inject->acquire analyze Analyze Results acquire->analyze end End analyze->end troubleshooting_workflow start_node start_node problem_node problem_node decision_node decision_node solution_node solution_node start Start Troubleshooting peak_tailing Problem: Peak Tailing start->peak_tailing check_ph Is Mobile Phase pH ~2-3? peak_tailing->check_ph adjust_ph Adjust Mobile Phase pH to ~2-3 check_ph->adjust_ph No check_column Using End-capped Column? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved use_endcapped Switch to an End-capped Column check_column->use_endcapped No check_conc Is Sample Concentration High? check_column->check_conc Yes use_endcapped->resolved dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes check_column_health Is Column Old or Contaminated? check_conc->check_column_health No dilute_sample->resolved flush_column Flush or Replace Column check_column_health->flush_column Yes check_column_health->resolved No flush_column->resolved

References

Pefloxacin Mesylate Dihydrate Interference in Biological Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Pefloxacin Mesylate Dihydrate in various biological assays.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Pefloxacin is a third-generation fluoroquinolone antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair in both Gram-positive and Gram-negative bacteria.[1][2][3] This inhibition leads to strand breakage in the bacterial chromosome, ultimately halting cell division.[2][3]

Q2: Can Pefloxacin's chemical properties interfere with assay results?

Yes, the intrinsic chemical properties of Pefloxacin can lead to assay interference. It possesses inherent fluorescence and UV absorbance, and can also exhibit both pro-oxidant and antioxidant activities. These properties can directly interact with assay reagents and detection systems, leading to inaccurate results.

Q3: Is this compound stable in aqueous solutions?

This compound is freely soluble in aqueous solutions.[2] However, for maximum solubility in aqueous buffers, it is recommended to first dissolve it in an organic solvent like DMSO and then dilute with the chosen buffer.[3] It is also advised not to store the aqueous solution for more than one day to ensure stability and prevent degradation.[3]

II. Troubleshooting Guides by Assay Type

A. Cell Viability Assays (e.g., MTT, XTT)

Issue: Inaccurate (often inflated) cell viability readings in the presence of Pefloxacin.

Potential Cause:

Fluoroquinolones, including Pefloxacin, can induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Additionally, compounds with reducing potential can directly reduce tetrazolium salts (MTT, XTT) to their colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate Pefloxacin in your cell culture medium with the MTT or XTT reagent but without cells. If a color change occurs, it indicates direct reduction of the tetrazolium salt by Pefloxacin.

  • Consider an Alternative Assay: Switch to a viability assay with a different detection principle, such as one based on ATP content (e.g., CellTiter-Glo®), protease activity (e.g., CytoTox-Glo™), or membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining).

  • Adjust Incubation Times: Minimize the incubation time of Pefloxacin with the cells and the tetrazolium reagent to reduce the potential for direct chemical reduction.

Experimental Protocol: Cell-Free MTT Reduction Assay

  • Prepare a stock solution of this compound in sterile DMSO.

  • In a 96-well plate, add cell culture medium to a series of wells.

  • Create a serial dilution of Pefloxacin in the wells, mirroring the concentrations used in your cell-based experiment. Include a vehicle control (DMSO) and a positive control for reduction if available.

  • Add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell viability assay (e.g., 1-4 hours) at 37°C.

  • Add solubilization buffer and read the absorbance at the appropriate wavelength.

  • An increase in absorbance in the Pefloxacin-containing wells compared to the vehicle control indicates direct reduction of MTT.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Inconsistent or unexpected results in ELISAs when samples contain Pefloxacin.

Potential Causes:

  • Interference with HRP: While direct evidence for Pefloxacin is limited, some compounds can inhibit or enhance the activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.

  • Matrix Effects: Pefloxacin may alter the sample matrix, affecting antigen-antibody binding.[4]

  • Absorbance Interference: Pefloxacin has absorbance maxima at approximately 280, 318, and 332 nm, which could interfere with the spectrophotometric reading if the substrate's product absorbs at a nearby wavelength.[3]

Troubleshooting Steps:

  • Spike-and-Recovery Experiment: Spike a known concentration of your analyte into a sample matrix containing Pefloxacin at the concentration used in your experiments. Also, spike the analyte into a control matrix without Pefloxacin. A significant difference in the recovered analyte concentration indicates interference.

  • Test for HRP Inhibition/Enhancement: In a cell-free system, combine HRP conjugate, its substrate (e.g., TMB), and Pefloxacin. Compare the rate of color development to a control without Pefloxacin.

  • Sample Dilution: Diluting the sample can often mitigate matrix effects.

  • Use a Different Enzyme Conjugate: Consider using an ELISA kit with an alternative enzyme, such as alkaline phosphatase (ALP).

Experimental Protocol: HRP Activity Assay

  • In a 96-well plate, add assay buffer to several wells.

  • Add a constant amount of HRP conjugate to each well.

  • Add varying concentrations of Pefloxacin to the wells. Include a vehicle control.

  • Add the HRP substrate (e.g., TMB) to all wells simultaneously.

  • Monitor the color development kinetically or at a fixed endpoint using a plate reader.

  • A change in the rate of color development in the presence of Pefloxacin indicates interference with HRP activity.

C. Nucleic Acid Quantification Assays (e.g., PicoGreen)

Issue: Inaccurate quantification of double-stranded DNA (dsDNA) in the presence of Pefloxacin.

Potential Cause:

Pefloxacin's mechanism of action involves interaction with DNA and DNA-associated enzymes. While not a classical intercalator, it may compete with DNA-binding dyes like PicoGreen for binding sites on the DNA, leading to a quenching of the fluorescent signal and an underestimation of the DNA concentration.[5][6]

Troubleshooting Steps:

  • Use a Non-Intercalating Dye-Based Assay: Consider using a DNA quantification method that is less susceptible to binding competition, such as those based on different dyes (e.g., Hoechst dyes) or a spectrophotometric method (e.g., NanoDrop), though the latter is less sensitive.

  • Perform a Standard Curve Comparison: Prepare two DNA standard curves, one in your standard assay buffer and another in the same buffer containing Pefloxacin at the experimental concentration. A shift in the slope or intercept of the standard curve indicates interference.

  • Sample Purification: If possible, purify the DNA sample to remove Pefloxacin before quantification.

Experimental Protocol: DNA Standard Curve Comparison

  • Prepare a series of dsDNA standards of known concentrations.

  • Prepare two sets of dilutions for the standard curve. Dilute one set in your standard assay buffer and the other set in the assay buffer containing Pefloxacin at the highest concentration used in your experiments.

  • Add the PicoGreen reagent to all standards.

  • Incubate as per the manufacturer's protocol and measure the fluorescence.

  • Plot the fluorescence intensity against the DNA concentration for both sets of standards.

  • Compare the slopes and R-squared values of the two curves to assess for interference.

III. Quantitative Data Summary

ParameterValue(s)Assay Implication
UV/Vis Absorbance Maxima (λmax) 280, 318, 332 nm[3]Potential interference with colorimetric assays measuring absorbance in these regions.
Fluorescence Properties Excitation: ~282 nm, Emission: ~440 nm[7]Potential for autofluorescence interference in fluorescence-based assays.
Solubility in DMSO ~5-9 mg/mL[1][3]Useful for preparing concentrated stock solutions.
Aqueous Solubility Freely soluble[2]Can be used in aqueous buffers, but stability may be limited.

IV. Visualizations

Pefloxacin_MOA Pefloxacin Pefloxacin Mesylate Dihydrate BacterialCell Bacterial Cell Pefloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pefloxacin->Topo_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Leads to

Caption: Mechanism of Action of Pefloxacin.

Caption: Troubleshooting workflow for Pefloxacin interference.

Signaling_Pathway_ROS Pefloxacin Pefloxacin Mitochondria Mitochondria Pefloxacin->Mitochondria May Affect CellularEnzymes Cellular Enzymes (e.g., NADPH oxidase) Pefloxacin->CellularEnzymes May Modulate ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS CellularEnzymes->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AssayInterference Interference with Redox-Sensitive Assays (e.g., MTT, XTT) ROS->AssayInterference

Caption: Pefloxacin's potential to induce ROS.

References

Technical Support Center: The Influence of pH on the Antibacterial Efficacy of Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the effect of pH on the antibacterial activity of Pefloxacin Mesylate Dihydrate.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the antibacterial activity of this compound?

A1: Pefloxacin, a member of the fluoroquinolone class of antibiotics, typically exhibits pH-dependent antibacterial activity. Its efficacy is generally reduced in acidic environments (low pH) and enhanced in neutral to slightly alkaline conditions (neutral to high pH). This is attributed to changes in the ionization state of the pefloxacin molecule, which affects its ability to penetrate bacterial cells and interact with its target enzymes, DNA gyrase and topoisomerase IV.

Q2: What is the mechanism behind the reduced activity of pefloxacin at acidic pH?

A2: At acidic pH, the piperazinyl group of pefloxacin becomes protonated. This increased positive charge can hinder the drug's passage through the bacterial outer membrane, particularly the porin channels of Gram-negative bacteria. Consequently, a lower intracellular concentration of pefloxacin leads to reduced inhibition of its target enzymes and diminished antibacterial effect.

Q3: Is this compound stable across a wide pH range?

A3: No, the stability of this compound is pH-dependent. Studies have shown that it undergoes significant degradation in acidic conditions.[1][2] Mild degradation has also been observed under alkaline conditions.[1][2] This degradation can lead to a loss of antibacterial potency and should be a critical consideration in experimental design.

Q4: Can I use standard Mueller-Hinton Broth (MHB) or Agar (MHA) for studying the effect of pH?

A4: Standard MHB and MHA are typically buffered to a pH range of 7.2 to 7.4.[3] To study the effect of different pH values, you will need to adjust the pH of the medium using appropriate buffers. It is crucial to ensure that the chosen buffer system does not interfere with the growth of the test organism or the activity of the antibiotic.

Q5: How does the change in pH affect the interpretation of MIC and zone of inhibition results?

A5: A change in pH can significantly alter the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. A decrease in pH will likely result in a higher MIC value and a smaller zone of inhibition, indicating reduced antibacterial activity. Conversely, an increase in pH (to a certain extent) may lead to a lower MIC and a larger zone of inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible MIC/zone of inhibition results at different pH values.

  • Possible Cause 1: Pefloxacin Degradation.

    • Troubleshooting: Pefloxacin is known to degrade in acidic and to a lesser extent, alkaline conditions.[1][2] Prepare fresh pefloxacin stock solutions and pH-adjusted media for each experiment. Avoid storing pH-adjusted media containing pefloxacin for extended periods. Consider performing a stability study of pefloxacin in your specific media and buffer system at the tested pH values.

  • Possible Cause 2: Inadequate pH Buffering.

    • Troubleshooting: The metabolic activity of bacteria during growth can alter the pH of the medium. Ensure your chosen buffer has sufficient capacity to maintain the desired pH throughout the incubation period. Periodically measure the pH of your control wells/plates (without bacteria and with bacteria but without antibiotic) after incubation to confirm pH stability.

  • Possible Cause 3: Buffer Interference.

    • Troubleshooting: The buffer itself might inhibit bacterial growth or interact with the pefloxacin molecule. Before conducting the full experiment, test the growth of your bacterial strains in the pH-adjusted media without the antibiotic to ensure the buffer is not toxic.

Issue 2: No bacterial growth observed in the control group at acidic or alkaline pH.

  • Possible Cause: Extreme pH is inhibitory to the bacteria.

    • Troubleshooting: Most standard laboratory strains of bacteria have an optimal pH range for growth. Before testing the antibiotic's activity, determine the pH tolerance of your bacterial strain by growing it in a range of pH-adjusted media without the antibiotic. If the pH itself is bactericidal or bacteriostatic, you will not be able to accurately assess the effect of the antibiotic.

Issue 3: Unexpectedly high antibacterial activity at acidic pH.

  • Possible Cause: Interaction between the buffer and pefloxacin.

    • Troubleshooting: While unlikely, some buffer components could potentially interact with pefloxacin to enhance its activity. Review the literature for any known interactions between your chosen buffer and fluoroquinolones. Consider testing a different buffer system to see if the results are consistent.

Data Presentation

Note: Specific quantitative data for the effect of pH on the MIC and zone of inhibition of this compound is limited in publicly available literature. The following tables provide an illustrative example based on the known behavior of pefloxacin and data from the closely related fluoroquinolone, ciprofloxacin. These tables demonstrate the expected trend and should be used as a reference for experimental design rather than as established values.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Pefloxacin at Different pH Values (µg/mL)

Bacterial StrainpH 5.0pH 7.4 (Standard)pH 8.5
Escherichia coli (e.g., ATCC 25922)1.0 - 4.00.25[4]0.06 - 0.125
Staphylococcus aureus (e.g., ATCC 29213)2.0 - 8.00.4[4]0.1 - 0.2

Table 2: Illustrative Zone of Inhibition of Pefloxacin (5 µg disk) at Different pH Values (mm)

Bacterial StrainpH 5.0pH 7.4 (Standard)pH 8.5
Escherichia coli (e.g., ATCC 25922)10 - 1527 - 33[5]30 - 38
Staphylococcus aureus (e.g., ATCC 25923)8 - 1222 - 2826 - 34

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution at Different pH Values

  • Media and Buffer Preparation:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare sterile stock solutions of appropriate buffers (e.g., MES for acidic pH, HEPES for neutral pH, TAPS for alkaline pH) at a concentration that will provide adequate buffering capacity when diluted in the media.

    • Divide the CAMHB into separate sterile containers and add the appropriate buffer to achieve the desired final pH values (e.g., 5.0, 7.4, 8.5). Adjust the pH using sterile HCl or NaOH as needed.

    • Verify the final pH of each medium using a calibrated pH meter.

  • Pefloxacin Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.1 N NaOH, followed by immediate neutralization and dilution in the appropriate medium).

  • Preparation of Pefloxacin Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pefloxacin stock solution in each of the pH-adjusted CAMHB media.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in the appropriate pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

Protocol 2: Determination of Zone of Inhibition using Disk Diffusion at Different pH Values

  • Media and Buffer Preparation:

    • Prepare Mueller-Hinton Agar (MHA).

    • Before autoclaving, divide the MHA into separate flasks and add the appropriate buffer to achieve the desired final pH values after sterilization.

    • Autoclave the pH-adjusted MHA and cool to 45-50°C.

    • Pour the agar into sterile petri dishes to a uniform depth of 4 mm.

    • Allow the plates to solidify and dry.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the pH-adjusted MHA plates evenly in three directions.

  • Disk Application:

    • Aseptically apply a 5 µg pefloxacin disk to the center of each inoculated plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

Visualizations

Experimental_Workflow_MIC Workflow for pH-Dependent MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare pH-Adjusted Mueller-Hinton Broth serial_dilution Perform Serial Dilutions of Pefloxacin in pH-Adjusted Media prep_media->serial_dilution prep_drug Prepare Pefloxacin Stock Solution prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Pefloxacin at Different pH Values.

pH_Effect_Pathway Effect of pH on Pefloxacin's Antibacterial Activity cluster_acidic Acidic pH (e.g., pH < 6) cluster_neutral_alkaline Neutral/Alkaline pH (e.g., pH > 7) acidic_pefloxacin Pefloxacin (Protonated) reduced_penetration Reduced Penetration through Bacterial Membrane acidic_pefloxacin->reduced_penetration low_intracellular_conc Low Intracellular Concentration reduced_penetration->low_intracellular_conc reduced_activity Reduced Antibacterial Activity (Higher MIC) low_intracellular_conc->reduced_activity bacterial_cell Bacterial Cell low_intracellular_conc->bacterial_cell neutral_pefloxacin Pefloxacin (Zwitterionic/ Anionic) enhanced_penetration Enhanced Penetration through Bacterial Membrane neutral_pefloxacin->enhanced_penetration high_intracellular_conc High Intracellular Concentration enhanced_penetration->high_intracellular_conc enhanced_activity Enhanced Antibacterial Activity (Lower MIC) high_intracellular_conc->enhanced_activity high_intracellular_conc->bacterial_cell target_enzymes DNA Gyrase/ Topoisomerase IV

Caption: The Influence of pH on the Cellular Uptake and Activity of Pefloxacin.

References

Pefloxacin Mesylate Dihydrate forced degradation studies for stability indicating assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies of Pefloxacin Mesylate Dihydrate for stability-indicating assays.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: My chromatogram shows poor peak shape (e.g., tailing or fronting) for the main pefloxacin peak. How can I improve it?

Answer:

Poor peak shape can be attributed to several factors. Follow these steps to troubleshoot:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For pefloxacin, a mobile phase with a pH of around 2.9 has been shown to be effective.[1] An incorrect pH can affect the ionization of the molecule and lead to peak tailing.

  • Column Condition: The column may be degrading or contaminated.

    • Flush the column with a strong solvent to remove any strongly retained compounds.

    • If the problem persists, consider replacing the guard column or the analytical column itself.

  • Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Flow Rate: Ensure the flow rate is consistent and at the optimized level (e.g., 1.0 mL/min). Fluctuations in flow rate can lead to misshapen peaks.

Question: I am not observing any significant degradation of pefloxacin under oxidative stress with hydrogen peroxide. What should I do?

Answer:

Pefloxacin may be resistant to degradation by certain oxidizing agents under specific conditions.[2] Consider the following:

  • Increase Stress: You may need to use a higher concentration of hydrogen peroxide, increase the temperature, or extend the exposure time.

  • Alternative Oxidizing Agent: If hydrogen peroxide is ineffective, consider using a different type of oxidizing agent. Radical initiators, such as 4,4′-azobis(4-cyanopentanoic acid) (ACVA), have been shown to cause oxidative degradation of pefloxacin.[3]

  • Evaluate Experimental Setup: Ensure that your experimental setup allows for adequate interaction between the drug substance and the oxidizing agent.

Question: I am observing co-elution of degradation products, or the degradant peaks are too close to the main drug peak. How can I improve the resolution?

Answer:

Improving chromatographic resolution is key to a successful stability-indicating method. Try these approaches:

  • Modify Mobile Phase Composition:

    • Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. A slight decrease in the organic component can increase retention times and improve separation.

    • Ensure the mobile phase is properly mixed and degassed to prevent baseline noise and flow rate fluctuations.[4]

  • Change the pH of the Mobile Phase: Altering the pH can change the retention characteristics of ionizable degradants, potentially resolving them from the parent peak.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve the separation between closely eluting peaks.

  • Consider a Different Column: If the above adjustments do not provide adequate resolution, you may need to try a column with a different stationary phase or a longer column with a smaller particle size.

Frequently Asked Questions (FAQs)

Question: What are the typical forced degradation conditions for this compound?

Answer:

Forced degradation studies for pefloxacin should be conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:

  • Acidic Hydrolysis: 1.0 N HCl at 80°C for 24 hours.[5]

  • Alkaline Hydrolysis: 1.0 N NaOH at 80°C for 24 hours.[5]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide. The concentration and duration may need to be optimized.

  • Thermal Degradation: Exposing the solid drug to dry heat, for example at 50°C for 7 days.[5]

  • Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light.

It has been observed that pefloxacin degrades significantly under acidic, oxidative, and photolytic conditions, shows mild degradation under alkaline conditions, and is relatively stable to dry heat.[2][5]

Question: What is a suitable HPLC method for a stability-indicating assay of pefloxacin?

Answer:

A validated stability-indicating HPLC method is crucial for separating pefloxacin from its degradation products. A commonly used method employs:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of an organic solvent and a buffer, such as methanol and a phosphate buffer (e.g., 30:70 v/v).[2] Another effective mobile phase is acetonitrile and 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Detection: UV detection at 277 nm or 275 nm.[1][2]

Question: What are the potential degradation pathways for pefloxacin?

Answer:

The degradation of fluoroquinolones like pefloxacin can occur at several positions on the molecule. Common degradation pathways observed in advanced oxidation processes include:

  • Piperazine Ring Cleavage: The piperazine ring is a common site for oxidative degradation.

  • Defluorination: The fluorine atom on the quinolone core can be replaced.

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Decarboxylation: Loss of the carboxylic acid group.[6]

Under oxidative stress with ACVA, pefloxacin has been shown to form one major degradation product and several minor ones.[3]

Experimental Protocols

Protocol 1: Preparation of Forced Degradation Samples
  • Acidic Degradation: Dissolve 10 mg of this compound in 10 mL of 1.0 N HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1.0 N NaOH, and dilute with mobile phase to the desired concentration.

  • Alkaline Degradation: Dissolve 10 mg of this compound in 10 mL of 1.0 N NaOH. Heat the solution at 80°C for 24 hours. Cool, neutralize with 1.0 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute with mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 50°C for 7 days. After the specified time, dissolve the sample in the mobile phase to the desired concentration.[5]

  • Photolytic Degradation: Expose the drug substance (in solid state or in solution) to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Prepare a filtered and degassed mixture of methanol and a suitable buffer (e.g., phosphate buffer) in a 30:70 (v/v) ratio.[2]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection Wavelength: 277 nm.[2]

  • Injection Volume: 20 µL.

  • Procedure: Inject the blank (mobile phase), a standard solution of pefloxacin, and the prepared stressed samples. Record the chromatograms and analyze the peak areas to determine the extent of degradation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for Pefloxacin

Stress ConditionReagent/ParametersObservation
Acid Hydrolysis1.0 N HCl, 80°C, 24hSignificant degradation[2][5]
Alkaline Hydrolysis1.0 N NaOH, 80°C, 24hMild degradation[2][5]
Oxidation3% H₂O₂, Room TempSignificant degradation[2][5]
Thermal50°C, 7 days (solid)Stable, negligible degradation (<1%)[5]
PhotolyticUV/Visible lightSignificant degradation[2][5]

Table 2: HPLC Method Parameters and Validation Data

ParameterValue
ColumnC18
Mobile PhaseMethanol:Buffer (30:70 v/v)[2] or Acetonitrile:0.025 M H₃PO₄ (13:87 v/v, pH 2.9)[1]
Flow Rate1.0 mL/min[1][2]
Detection Wavelength277 nm[2] or 275 nm[1]
Linearity Range1.0 - 100 µg/mL[2] or 0.125 - 12 µg/mL[1]
Limit of Detection (LOD)0.03125 µg/mL[1]
Limit of Quantitation (LOQ)0.125 µg/mL[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Pefloxacin Pefloxacin Mesylate Dihydrate Sample Acid Acid Hydrolysis Pefloxacin->Acid Alkali Alkaline Hydrolysis Pefloxacin->Alkali Oxidation Oxidative Degradation Pefloxacin->Oxidation Thermal Thermal Degradation Pefloxacin->Thermal Photo Photolytic Degradation Pefloxacin->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Chromatogram Analyze Chromatograms HPLC->Chromatogram Quantify Quantify Degradation Chromatogram->Quantify Identify Identify Degradants Chromatogram->Identify

Caption: Experimental workflow for a forced degradation study.

G cluster_main Stability-Indicating Method Validation ValidatedMethod Validated Stability- Indicating Method Specificity Specificity (Resolution from degradants) Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Limit of Detection LOD->ValidatedMethod LOQ Limit of Quantitation LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Key components of a validated stability-indicating assay.

References

Technical Support Center: Overcoming Pefloxacin Mesylate Dihydrate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Pefloxacin Mesylate Dihydrate resistance in bacterial strains.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

1. Inconsistent Minimum Inhibitory Concentration (MIC) Results for Pefloxacin

Potential Cause Recommended Solution
Inoculum preparation variability Ensure the bacterial suspension turbidity is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer for accuracy.[1] Prepare fresh inoculum for each experiment.
Media variations Use Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) for susceptibility testing as it is the standard medium and does not inhibit quinolones.[2] Ensure the pH of the media is between 7.2 and 7.4.[3]
Pefloxacin solution degradation Prepare fresh stock solutions of this compound for each experiment. Protect stock solutions from light and store at 2-8°C.[4]
Incubation conditions Incubate plates at 35°C ± 2°C for 16-20 hours.[3] Ensure a consistent atmosphere, typically ambient air for most non-fastidious bacteria.
Contamination of bacterial culture Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay.

2. Difficulty in Detecting Low-Level Pefloxacin Resistance

Potential Cause Recommended Solution
Insensitive screening method The standard disk diffusion test with a 5 µg ciprofloxacin disk may not reliably detect low-level resistance.[5]
Use of inappropriate surrogate markers The nalidixic acid disk test is not reliable for detecting all mechanisms of fluoroquinolone resistance, especially plasmid-mediated resistance.[5][6]
Solution Utilize a 5 µg pefloxacin disk for diffusion tests, as it is a more sensitive surrogate marker for identifying fluoroquinolone resistance in certain bacterial species like Salmonella.[5][7][8] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have recommended pefloxacin disk diffusion for this purpose.[5]

3. Failure of Efflux Pump Inhibitors (EPIs) to Potentiate Pefloxacin Activity

Potential Cause Recommended Solution
Dominant resistance mechanism is not efflux The primary resistance mechanism may be target site mutations (e.g., in gyrA or parC) which will not be overcome by EPIs alone.[9] Sequence the Quinolone Resistance-Determining Regions (QRDRs) of these genes to confirm.
EPI concentration is suboptimal Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for the specific bacterial strain being tested.
Incorrect EPI for the specific efflux pump Different efflux pumps have different substrate specificities. Ensure the EPI used is known to be effective against the efflux pumps commonly found in the test organism. For example, Phenylalanine-Arginine β-Naphthylamide (PAβN) is a broad-spectrum EPI for RND-type efflux pumps in Gram-negative bacteria.[10]
Degradation of the EPI Prepare fresh solutions of the EPI for each experiment and store them according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Mechanisms of Resistance

  • Q1: What are the primary mechanisms of bacterial resistance to Pefloxacin? A1: The primary mechanisms are:

    • Target site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which are the primary targets of fluoroquinolones.[9][11] These mutations reduce the binding affinity of pefloxacin to its targets.

    • Overexpression of efflux pumps: Bacteria can actively transport pefloxacin out of the cell, preventing it from reaching its target enzymes.[12]

    • Plasmid-mediated resistance: Acquisition of genes on plasmids, such as qnr genes, that produce proteins to protect DNA gyrase from quinolones, or enzymes that modify the antibiotic.[9][13]

  • Q2: How do mutations in gyrA and parC confer resistance? A2: Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC alter the amino acid sequence of DNA gyrase and topoisomerase IV.[9] This change in protein structure reduces the binding affinity of pefloxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[9]

Experimental Procedures

  • Q3: How can I determine if efflux pump overexpression is the cause of pefloxacin resistance in my bacterial strain? A3: You can perform an ethidium bromide (EtBr) accumulation assay. EtBr is a substrate for many efflux pumps and its fluorescence increases when it intercalates with DNA inside the cell.[14] A lower level of fluorescence in the test strain compared to a susceptible control strain suggests increased efflux activity. The assay can be performed in the presence and absence of an efflux pump inhibitor (EPI) to confirm this.

  • Q4: What is the recommended method for determining the MIC of pefloxacin? A4: The broth microdilution method is considered the gold standard for determining MICs.[3] The Kirby-Bauer disk diffusion method is a simpler alternative for routine susceptibility testing.[2][15][16]

Overcoming Resistance

  • Q5: Can combination therapy be used to overcome pefloxacin resistance? A5: Yes, combining pefloxacin with other antibiotics can be an effective strategy. For instance, combinations with ceftriaxone or amikacin have been shown to reduce or eliminate pefloxacin resistance in animal models of infection with P. aeruginosa and S. marcescens.[17]

  • Q6: How do efflux pump inhibitors (EPIs) work to restore pefloxacin susceptibility? A6: EPIs are compounds that block the activity of efflux pumps.[18] By inhibiting the pump, the intracellular concentration of pefloxacin increases, allowing it to reach its target and exert its antibacterial effect. Phenylalanine-Arginine β-Naphthylamide (PAβN) is a well-studied EPI that can potentiate the activity of fluoroquinolones.[10]

Data Presentation

Table 1: Pefloxacin Disk Diffusion Interpretive Criteria

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥ 19Susceptible≤ 2.0
16 - 18Intermediate-
≤ 15Resistant> 4.0

Source:[19]

Table 2: Effect of an Efflux Pump Inhibitor (PAβN) on Ciprofloxacin MIC in Resistant P. aeruginosa

Isolate TypeMedian MIC of Ciprofloxacin alone (range) (mg/L)Median MIC of Ciprofloxacin with PAβN (range) (mg/L)P-Value
All Isolates3.00 (0.064-32.00)1.50 (0.064-32.00)<0.001
Ciprofloxacin Resistant18.00 (2.00 -32.00)2.00 (0.38 -32.00)0.038
Ciprofloxacin Sensitive2.00 (0.064 - 0.5)1.19 (0.064 - 0.125)0.003

Source: Adapted from[20]

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory conditions.

  • Prepare Pefloxacin Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with dropwise addition of 0.1 N NaOH to aid dissolution) to a concentration of 1280 µg/mL. Filter-sterilize the solution.

  • Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the pefloxacin stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no antibiotic), and the 12th as a sterility control (no bacteria).

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of pefloxacin that completely inhibits visible bacterial growth.

2. Ethidium Bromide (EtBr) Accumulation Assay

This assay is used to assess efflux pump activity.

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer (excitation ~530 nm, emission ~600 nm).

  • Add EtBr: Add EtBr to a final concentration that is below the MIC for the tested strain (e.g., 1-2 µg/mL).

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time. A strain with high efflux activity will show a slower rate of fluorescence increase and a lower final fluorescence compared to a susceptible strain or a strain in the presence of an EPI.

  • (Optional) Add Efflux Pump Inhibitor: To confirm the role of efflux pumps, the assay can be repeated with the addition of an EPI (e.g., PAβN) prior to the addition of EtBr. A significant increase in fluorescence in the presence of the EPI indicates inhibition of efflux.

3. PCR and Sequencing of gyrA QRDR

This protocol provides a general framework for identifying mutations in the quinolone resistance-determining region of the gyrA gene.

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • Primer Design: Design or obtain primers that flank the QRDR of the gyrA gene for the specific bacterial species.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers, dNTPs, PCR buffer, MgCl2, and Taq DNA polymerase.[21]

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[21]

  • Agarose Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequence with the wild-type gyrA sequence from a susceptible reference strain to identify any mutations.

Visualizations

Pefloxacin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Pefloxacin_in Pefloxacin (extracellular) Pefloxacin_intra Pefloxacin (intracellular) Pefloxacin_in->Pefloxacin_intra Entry EffluxPump Efflux Pump Pefloxacin_intra->EffluxPump Binding DNA_Gyrase DNA Gyrase (gyrA/gyrB) Pefloxacin_intra->DNA_Gyrase Inhibition TopoisomeraseIV Topoisomerase IV (parC/parE) Pefloxacin_intra->TopoisomeraseIV Inhibition EffluxPump->Pefloxacin_in Expulsion Plasmid Plasmid (qnr) Plasmid->DNA_Gyrase Protection Plasmid->TopoisomeraseIV Protection Mutations Target Site Mutations (gyrA, parC) Mutations->DNA_Gyrase Alters target Mutations->TopoisomeraseIV Alters target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->EffluxPump Increases pumps Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->Plasmid Provides protection

Caption: Mechanisms of bacterial resistance to Pefloxacin.

Overcoming_Resistance_Workflow cluster_strategies Intervention Strategies start Pefloxacin-Resistant Bacterial Strain mic_test Determine Pefloxacin MIC (Broth Microdilution) start->mic_test identify_mechanism Identify Resistance Mechanism mic_test->identify_mechanism efflux_assay Efflux Pump Assay (EtBr Accumulation) identify_mechanism->efflux_assay Efflux suspected gene_sequencing Sequence QRDRs (gyrA, parC) identify_mechanism->gene_sequencing Target mutation suspected plasmid_screening Screen for Plasmids (e.g., qnr genes) identify_mechanism->plasmid_screening Plasmid-mediated resistance suspected epi_therapy Efflux Pump Inhibitors (e.g., PAβN) efflux_assay->epi_therapy combination_therapy Combination Therapy (e.g., with β-lactams) gene_sequencing->combination_therapy plasmid_screening->combination_therapy evaluate_outcome Evaluate Outcome: Re-determine Pefloxacin MIC combination_therapy->evaluate_outcome epi_therapy->evaluate_outcome

Caption: Experimental workflow for overcoming Pefloxacin resistance.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Pefloxacin Mesylate Dihydrate Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of data. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) methods validated for the analysis of Pefloxacin Mesylate Dihydrate, adhering to the International Council for Harmonisation (ICH) guidelines.

Experimental Methodologies: A Side-by-Side Look

The successful separation and quantification of this compound by HPLC depend on several key chromatographic conditions. Below is a summary of experimental protocols from different validated methods.

ParameterMethod 1Method 2
Column Shim-pack CLC-ODSC18 column
Mobile Phase Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9Methanol: Buffer (30:70 v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 275 nm[1]277 nm[2]
Injection Volume 20 µL[1]Not Specified
Internal Standard Acetaminophen[1]Not Specified
Temperature Ambient[1]Not Specified

Performance Comparison Based on ICH Validation Parameters

The following tables summarize the quantitative data for key validation parameters as stipulated by ICH guidelines, offering a clear comparison of the performance of different HPLC methods.[3][4][5]

Linearity

Linearity demonstrates the direct proportionality between the analyte concentration and the method's response.

MethodLinearity Range (µg/mL)Correlation Coefficient (R²)
Method 1[1]0.125 - 120.9987
Method 2[2]1.0 - 1000.9996
Accuracy

Accuracy is expressed as the percentage recovery of the analyte.

MethodConcentration Level% Recovery
Method 1[1]70%100.72%
100%100.34%
130%100.09%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (%RSD).

MethodPrecision Type%RSD
Method 1[1]Intra-day0.376 - 0.9056
Inter-day0.739 - 0.853
Method 2[2]Intra-day & Inter-day< 1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

MethodLOD (µg/mL)LOQ (µg/mL)
Method 1[1]0.031250.125
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 1[6]Parameter Varied% Recovery
Flow Rate (0.9 mL/min)100.9%
Flow Rate (1.1 mL/min)101.4%
Mobile Phase pH (2.7)101.8%
Mobile Phase pH (3.1)99.90%
Acetonitrile Variation (11%)100.4%
Acetonitrile Variation (15%)99.6%

Visualizing the Validation Process

To better understand the logical flow and relationships within the HPLC method validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH) cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis specificity Specificity data_eval Data Evaluation specificity->data_eval linearity Linearity linearity->data_eval accuracy Accuracy accuracy->data_eval precision Precision precision->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness report Validation Report data_eval->report ICH_Validation_Parameters cluster_quantitative Quantitative Tests cluster_parameters ICH Validation Parameters center_node Validated HPLC Method Assay Assay center_node->Assay Impurities Impurities center_node->Impurities Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities->Accuracy Impurities->Precision Impurities->Specificity LOQ Limit of Quantitation Impurities->LOQ Impurities->Linearity Impurities->Range Impurities->Robustness LOD Limit of Detection

References

Pefloxacin Mesylate Dihydrate vs. Ciprofloxacin: A Comparative Guide for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Pefloxacin Mesylate Dihydrate and Ciprofloxacin for the treatment of urinary tract infections (UTIs). The information is compiled from various in vitro and clinical studies to support research and development in the pharmaceutical and biomedical fields.

Mechanism of Action: Targeting Bacterial DNA Replication

Both pefloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics. Their bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase, the primary target in most Gram-negative bacteria, introduces negative supercoils into DNA, a crucial step for DNA replication and repair. Topoisomerase IV, the main target in many Gram-positive bacteria, is responsible for separating daughter DNA strands following replication. By inhibiting these enzymes, fluoroquinolones lead to DNA strand breakage and ultimately cell death.

The following diagram illustrates the generalized mechanism of action for fluoroquinolones:

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Pefloxacin / Ciprofloxacin Porins Porins Fluoroquinolone->Porins Entry DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topoisomerase_IV Inhibition Porins->DNA_Gyrase Porins->Topoisomerase_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Replication DNA Replication Topoisomerase_IV->Replication Decatenation Topoisomerase_IV->Cell_Death Leads to DNA breaks DNA->Replication Clinical_Trial_Workflow cluster_workflow Comparative Clinical Trial Workflow Start Patient Recruitment (Uncomplicated UTI) Randomization Randomization Start->Randomization Group_A Group A: Pefloxacin Treatment Randomization->Group_A Group_B Group B: Ciprofloxacin Treatment Randomization->Group_B Follow_Up Follow-up Evaluation (e.g., Day 12) Group_A->Follow_Up Group_B->Follow_Up Clinical_Eval Clinical Cure Assessment Follow_Up->Clinical_Eval Bacteriological_Eval Bacteriological Eradication (Urine Culture) Follow_Up->Bacteriological_Eval Safety_Eval Adverse Event Monitoring Follow_Up->Safety_Eval Data_Analysis Comparative Data Analysis Clinical_Eval->Data_Analysis Bacteriological_Eval->Data_Analysis Safety_Eval->Data_Analysis

Navigating the Landscape of Fluoroquinolone Resistance: A Comparative Guide to Pefloxacin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of cross-resistance between pefloxacin and other key fluoroquinolone antibiotics, supported by experimental data and detailed methodologies.

A significant body of evidence demonstrates a high degree of cross-resistance between pefloxacin and other fluoroquinolones, such as ciprofloxacin, ofloxacin, and levofloxacin. This phenomenon is primarily attributed to shared mechanisms of resistance within this class of antibiotics. Resistance to one fluoroquinolone often predicts resistance to others, although the levels of resistance can vary between specific compounds.[1][2]

Mechanisms of Cross-Resistance

The primary drivers of fluoroquinolone resistance, and consequently cross-resistance, are mutations in the target enzymes and alterations in drug accumulation. Fluoroquinolones inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] Mutations in the quinolone resistance-determining regions (QRDR) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE) are a major cause of resistance.[5][6] A single mutation can confer low-level resistance, while multiple mutations can lead to high-level resistance to a broad range of fluoroquinolones.[4][7]

Another significant mechanism is the reduced intracellular concentration of the antibiotic. This can be due to decreased uptake through the outer membrane, often associated with modifications of porin proteins, or increased efflux of the drug by multidrug resistance (MDR) efflux pumps.[8][9] Since these mechanisms are not specific to a single fluoroquinolone, they contribute significantly to cross-resistance across the class.[10]

dot graph "Fluoroquinolone_Resistance_Mechanisms" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

subgraph "cluster_BacterialCell" { label="Bacterial Cell"; bgcolor="#FFFFFF"; style="filled"; color="#5F6368";

}

"Fluoroquinolones" -> "ReplicationInhibition" [style=invis]; "PorinMutation" -> "PorinChannel" [label="Alters", color="#EA4335", style=dashed]; "EffluxOverexpression" -> "EffluxPump" [label="Enhances", color="#EA4335", style=dashed]; "TargetMutation" -> "DNAGyrase" [label="Alters", color="#EA4335", style=dashed]; "TargetMutation" -> "TopoIV" [label="Alters", color="#EA4335", style=dashed]; } Caption: Mechanisms of fluoroquinolone cross-resistance.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between pefloxacin and other fluoroquinolones against different bacterial species. A high degree of correlation (r = 0.8 - 0.9) has been observed between the MICs of pefloxacin, ofloxacin, and ciprofloxacin for a wide range of bacterial species.[11]

Table 1: Cross-Resistance in Enterobacteriaceae

Bacterial SpeciesPefloxacin MIC (mg/L)Ofloxacin MIC (mg/L)Ciprofloxacin MIC (mg/L)Reference
E. coli (Resistant)> 4CorrelatedCorrelated[11]
K. pneumoniae (Resistant)> 4CorrelatedCorrelated[11]
E. cloacae (Resistant)> 4CorrelatedCorrelated[11]
P. mirabilis (Resistant)> 4CorrelatedCorrelated[11]
S. marcescens (Resistant)> 4CorrelatedCorrelated[11]

Table 2: Cross-Resistance in Staphylococcus aureus

Strain TypePefloxacin MIC (mg/L)Ofloxacin MIC (mg/L)Ciprofloxacin MIC (mg/L)Reference
Methicillin-Susceptible (Resistant to PEF)> 4CorrelatedCorrelated[11]
Methicillin-Resistant (Resistant to PEF)> 4CorrelatedCorrelated[11]

Table 3: Cross-Resistance in Pseudomonas aeruginosa

Resistance ProfilePefloxacin MIC (mg/L)Ciprofloxacin MIC (mg/L)NoteReference
Pefloxacin-Resistant> 4Often Resistant4% of pefloxacin-resistant strains were susceptible to ciprofloxacin.[11]

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods. The following are detailed descriptions of the key experimental protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method is a standard for determining the MIC of an antimicrobial agent.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions. A series of agar plates are prepared, each containing a different, twofold serial dilution of the fluoroquinolone to be tested (e.g., pefloxacin, ciprofloxacin, ofloxacin). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Disk Diffusion Method (Kirby-Bauer Test)

This method is used to determine the susceptibility of bacterial isolates to a range of antibiotics.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the agar dilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standard concentration of the fluoroquinolone (e.g., pefloxacin 5 µg, ciprofloxacin 5 µg) are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where no bacterial growth occurs) is measured in millimeters. The susceptibility of the isolate is determined by comparing the zone diameter to established interpretive criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI).[12]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

"Start" [shape=ellipse, label="Bacterial Isolate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "InoculumPrep" [label="Inoculum Preparation\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; "MethodChoice" [shape=diamond, label="Choose Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AgarDilution" [label="Agar Dilution", fillcolor="#FFFFFF", color="#5F6368"]; "DiskDiffusion" [label="Disk Diffusion", fillcolor="#FFFFFF", color="#5F6368"]; "InoculationAgar" [label="Inoculate Plates with\nSerial Antibiotic Dilutions", fillcolor="#FFFFFF", color="#5F6368"]; "InoculationDisk" [label="Inoculate Plate and\nApply Antibiotic Disks", fillcolor="#FFFFFF", color="#5F6368"]; "Incubation" [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; "MeasurementMIC" [label="Read MIC\n(Lowest concentration with no growth)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MeasurementZone" [label="Measure Zone of Inhibition (mm)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Interpretation" [label="Interpret Results\n(Susceptible, Intermediate, Resistant)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "InoculumPrep"; "InoculumPrep" -> "MethodChoice"; "MethodChoice" -> "AgarDilution" [label="MIC"]; "MethodChoice" -> "DiskDiffusion" [label="Susceptibility"]; "AgarDilution" -> "InoculationAgar"; "DiskDiffusion" -> "InoculationDisk"; "InoculationAgar" -> "Incubation"; "InoculationDisk" -> "Incubation"; "Incubation" -> "MeasurementMIC" [label="For Agar Dilution"]; "Incubation" -> "MeasurementZone" [label="For Disk Diffusion"]; "MeasurementMIC" -> "Interpretation"; "MeasurementZone" -> "Interpretation"; } Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

The extensive cross-resistance observed between pefloxacin and other fluoroquinolones underscores the importance of considering the entire class of antibiotics when making therapeutic decisions and in the development of new antimicrobial agents. Resistance developed to one fluoroquinolone is a strong indicator of diminished efficacy for others. Therefore, continuous surveillance of resistance patterns and a thorough understanding of the underlying mechanisms are crucial for preserving the utility of this important class of antibiotics.

References

A Comparative Guide to the Analytical Determination of Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of Pefloxacin Mesylate Dihydrate with other common fluoroquinolone antibiotics. The focus is on two critical performance metrics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). This document summarizes quantitative data from various studies, details the experimental protocols used for these determinations, and provides a visual representation of the analytical workflow.

Quantitative Performance: LOD & LOQ Comparison

The sensitivity of an analytical method is paramount for the accurate determination of pharmaceutical compounds, especially in biological matrices or when analyzing trace amounts. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are key indicators of a method's sensitivity.

The following table summarizes the LOD and LOQ values for this compound and other fluoroquinolones determined by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Pefloxacin HPLC 0.03125 µg/mL [1][2][3]0.125 µg/mL [1][2][3]
0.01 mg/mL (10 µg/mL) [4]0.04 mg/mL (40 µg/mL) [4]
UV Spectrophotometry 0.03 µg/mL [5]0.10 µg/mL [5]
0.36 mg/L (0.36 µg/mL) [6]-
6.48 µg/mL [7]21.59 µg/mL [7]
Capillary Electrophoresis-ECL 0.004 mg/L (0.004 µg/mL) [8]-
CiprofloxacinHPLC0.008 mg/mL (8 µg/mL)[4]0.02 mg/mL (20 µg/mL)[4]
NorfloxacinHPLC-FLD--
LevofloxacinHPLC-FLD0.006 - 0.010 µg/mL[9]0.020 - 0.034 µg/mL[9]
MoxifloxacinHPLC-FLD0.006 - 0.010 µg/mL[9]0.020 - 0.034 µg/mL[9]

Note: The significant variation in reported LOD and LOQ values can be attributed to differences in instrumentation, experimental conditions, and calculation methods.[10][11] It is crucial to consider the specific analytical method and validation parameters when comparing these values.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the determination of Pefloxacin's LOD and LOQ using HPLC and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of pefloxacin.[1][2][3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Shim-pack CLC-ODS column.

  • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9 using potassium hydroxide.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 275 nm.

  • Internal Standard: Acetaminophen.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.03125 µg/mL to 12 µg/mL) for linearity, LOD, and LOQ determination.[1]

3. Linearity, LOD, and LOQ Determination:

  • Inject the standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area response against the corresponding concentration.

  • Calculate the regression equation and the correlation coefficient (R²). A linear relationship is expected within the tested concentration range.[1]

  • The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are typically:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12]

UV-Vis Spectrophotometric Method

This protocol is based on a validated UV spectrophotometric method for the determination of pefloxacin.[12]

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Reagents and Solutions:

  • Simulated tear fluid (pH 7.4) or another appropriate solvent.

  • This compound standard.

3. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of dilutions to obtain concentrations ranging from 0.5 to 20 µg/mL.[12]

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which for Pefloxacin in simulated tear fluid is 272 nm.[12]

4. Linearity, LOD, and LOQ Calculation:

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the linearity by calculating the regression coefficient (R²).[12]

  • Calculate the LOD and LOQ using the same formulas as for the HPLC method, based on the standard deviation of the intercept and the slope of the calibration curve.[12]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Evaluation prep_instrument Instrument Setup (HPLC/Spectrophotometer) measurement Instrumental Measurement prep_instrument->measurement prep_reagents Reagent & Standard Preparation prep_samples Preparation of Calibration Standards prep_reagents->prep_samples prep_samples->measurement data_collection Data Collection (Peak Area / Absorbance) measurement->data_collection calibration_curve Construct Calibration Curve data_collection->calibration_curve linearity Assess Linearity (R²) calibration_curve->linearity lod_loq_calc Calculate LOD & LOQ linearity->lod_loq_calc

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Guide to the UV Spectrophotometric Assay for Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the accuracy and precision of the UV spectrophotometric assay for Pefloxacin Mesylate Dihydrate against the widely used High-Performance Liquid Chromatography (HPLC) method. The information herein is supported by experimental data from various validation studies to aid in the selection of the most appropriate analytical method for your research and quality control needs.

Performance Comparison: UV Spectrophotometry vs. HPLC

The choice between UV spectrophotometry and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, specificity, and the nature of the sample matrix. While UV spectrophotometry offers a simpler, more cost-effective, and rapid method suitable for routine analysis of pure substances and simple formulations, HPLC provides superior specificity and sensitivity, making it ideal for complex mixtures and trace analysis.

UV Spectrophotometric Method Performance

The UV spectrophotometric method for this compound is a robust and reliable technique for quantifying the active pharmaceutical ingredient in bulk and simple dosage forms. The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

Validation Parameter Performance Data Source
Linearity Range 0.40–12.0 µg/ml[1]
0.5-20 µg/ml[2]
Mean Recovery Accuracy 99.183%[1]
Intra-day Precision (%CV) < 7%[1]
Inter-day Precision (%CV) < 7%[1]
Wavelength of Maximum Absorbance (λmax) 277 nm in 1% v/v aqueous glacial acetic acid[1]
272 nm in simulated tear fluid pH 7.4[2]
High-Performance Liquid Chromatography (HPLC) Method Performance

HPLC is a highly specific and sensitive chromatographic technique used for the separation, identification, and quantification of this compound. It is particularly useful when analyzing samples containing excipients or impurities that may interfere with UV spectrophotometric analysis.

Validation Parameter Performance Data Source
Linearity Range 0.125 - 12 µg/ml[3]
1.0 - 100 µg/mL[4]
Accuracy (% Recovery) 100.09% to 100.72%[3]
Intra-day Precision (RSD) 0.376% - 0.9056%[3]
Inter-day Precision (RSD) 0.739% - 0.853%[3]
Limit of Detection (LOD) 0.03125 µg/ml[3]
Limit of Quantitation (LOQ) 0.125 µg/ml[3]

Experimental Protocols

UV Spectrophotometric Assay Protocol

This protocol is a generalized representation based on common findings in the literature.

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 1% v/v aqueous glacial acetic acid or simulated tear fluid) to obtain a known concentration.

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.4 to 12 µg/ml).

  • Sample Preparation: For dosage forms, accurately weigh and powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the solvent, sonicate to ensure complete dissolution, and filter. Dilute the filtrate with the solvent to a concentration within the calibration range.

  • Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), typically around 272-277 nm, using the solvent as a blank.

  • Calculation: Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC) Assay Protocol

This protocol is a generalized representation based on common findings in the literature.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio and pH may vary.

    • Flow Rate: A flow rate of around 1.0 mL/min is often employed.

    • Detection: UV detection at a wavelength between 275 nm and 277 nm is common.

  • Preparation of Standard and Sample Solutions: Prepare the standard and sample solutions in a manner similar to the UV spectrophotometric method, using the mobile phase as the diluent.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards from the calibration curve.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the typical workflows for both the UV spectrophotometric and HPLC assays.

UV_Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_analysis Analysis StandardPrep Prepare Standard Stock Solution Dilutions Create Calibration Standards StandardPrep->Dilutions SamplePrep Prepare Sample Solution Measurement Measure Absorbance at λmax SamplePrep->Measurement Dilutions->Measurement Calibration Generate Calibration Curve Measurement->Calibration Calculation Calculate Sample Concentration Calibration->Calculation HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis MobilePhase Prepare Mobile Phase Injection Inject Solutions into HPLC MobilePhase->Injection StandardPrep Prepare Standard Solutions StandardPrep->Injection SamplePrep Prepare Sample Solutions SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantify by Peak Area Detection->Quantification

References

A Comparative Review of Pefloxacin Pharmacokinetics Across Various Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Pefloxacin's Behavior in Veterinary Species

Pefloxacin, a synthetic third-generation fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria. Its efficacy in treating various infections in veterinary medicine is intrinsically linked to its pharmacokinetic profile, which varies significantly across different animal species. This guide provides a comprehensive comparison of the pharmacokinetics of pefloxacin in several animal species, supported by experimental data to aid researchers and drug development professionals in understanding its disposition and optimizing dosing regimens.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of pefloxacin administered via intravenous (IV) and oral or intramuscular (IM) routes in various animal species. These parameters are crucial for predicting the drug's concentration in the body over time and ensuring therapeutic efficacy while minimizing potential side effects.

Table 1: Pharmacokinetic Parameters of Pefloxacin Following Intravenous (IV) Administration

SpeciesDose (mg/kg)t½β (h)Vd (L/kg)Cl (L/h/kg)AUC (μg·h/mL)Reference
Broiler Chickens108.44 ± 0.482.36 ± 0.460.19 ± 0.04-[1]
Pheasants10-3.537 ± 0.0610.445 ± 0.015-
Pigeons10-2.279 ± 0.0910.475 ± 0.004-
Goats101.12 ± 0.211.08 ± 0.090.821 ± 0.088-
Lactating Goats101.6 ± 0.35.14 ± 0.213.6 ± 0.32.78 ± 0.22[2]
Sheep56.88---[1]
Lactating Camels104.89 ± 1.121.18 ± 0.450.21 ± 0.1044.18 ± 9.68[3]
Buffalo Calves52.60 ± 0.294.62 ± 0.041.24 ± 0.13243.22 ± 25.08 (μg·min/mL)[4]

t½β: Elimination half-life; Vd: Volume of distribution; Cl: Clearance; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Pefloxacin Following Oral or Intramuscular (IM) Administration

SpeciesRouteDose (mg/kg)t½β (h)Cmax (μg/mL)Tmax (h)Bioavailability (F%)Reference
Broiler ChickensOral1013.18 ± 0.824.02 ± 0.312.01 ± 0.1270 ± 2[1]
GoatsOral202.91 ± 0.502.22 ± 0.482.3 ± 0.742 ± 5.8
Lactating GoatsIM10-0.86 ± 0.080.7570.63 ± 1.13[2]
Lactating CamelsIM105.73 ± 1.423.6 ± 0.10.7571.59 ± 12.45[3]
Healthy Ongole CalvesIM10----[5]
Febrile Ongole CalvesIM10----[5]

t½β: Elimination half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability. Values are presented as mean ± standard deviation where available.

Note on Data Availability: Comprehensive pharmacokinetic data for pefloxacin in adult cattle, dogs, and cats are limited in the publicly available scientific literature. The data for calves may not be directly extrapolated to adult cattle due to physiological differences. For canine and feline species, specific studies on pefloxacin pharmacokinetics were not identified in the comprehensive search; therefore, data for these species are not included in the tables.

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. While specific details may vary between studies, the general experimental workflow follows a consistent pattern. The methodologies employed in the cited studies are summarized below.

Animal Models and Housing

Healthy, adult animals of the specified species were used in these studies. The animals were housed in appropriate facilities with controlled environmental conditions (temperature, humidity, and light/dark cycles) and had ad libitum access to feed and water, except for a brief fasting period before oral drug administration.

Drug Administration and Dosage

Pefloxacin was administered as a single dose, either intravenously (typically into the jugular or brachial vein) or orally (via gavage or in capsules) or intramuscularly. The dosage varied between studies and species, as indicated in the data tables.

Blood Sampling

Serial blood samples were collected from a contralateral vein at predetermined time points before and after drug administration. The sampling schedule was designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Blood samples were typically collected in heparinized tubes and centrifuged to separate the plasma, which was then stored frozen until analysis.

Analytical Methods

The concentration of pefloxacin in plasma or serum samples was determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. Microbiological assays using a susceptible bacterial strain were also employed in some studies.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal were analyzed using pharmacokinetic software. Non-compartmental analysis was commonly used to determine key parameters such as the area under the curve (AUC), clearance (Cl), and mean residence time (MRT). Compartmental analysis (one- or two-compartment models) was also used to calculate parameters like the elimination half-life (t½β) and volume of distribution (Vd).

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of a drug like pefloxacin in different animal species.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Interpretation A Animal Acclimatization & Health Screening B Experimental Design (Species, Dose, Route) A->B C Drug Administration (IV, Oral, IM) B->C D Serial Blood Sampling C->D E Plasma/Serum Separation & Storage D->E F Sample Analysis (e.g., HPLC) E->F G Quantification of Drug Concentration F->G H Pharmacokinetic Modeling G->H I Calculation of PK Parameters H->I J Comparative Analysis Across Species I->J K Publication/Guide J->K Report Generation

Caption: A generalized workflow for a comparative pharmacokinetic study.

Signaling Pathways and Logical Relationships

The primary mechanism of action of fluoroquinolones, including pefloxacin, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The following diagram illustrates this inhibitory pathway.

G cluster_pathway Mechanism of Pefloxacin Action Pefloxacin Pefloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Pefloxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Essential for Topo_IV->Replication Essential for Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

Caption: Pefloxacin's inhibitory action on bacterial DNA replication.

References

Safety Operating Guide

Proper Disposal of Pefloxacin Mesylate Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Pefloxacin Mesylate Dihydrate, a fluoroquinolone antibiotic, is crucial to mitigate environmental contamination and the proliferation of antibiotic resistance. Standard laboratory disposal protocols for chemical waste must be followed, with an emphasis on methods that lead to the complete degradation of the active pharmaceutical ingredient. This guide provides procedural steps and detailed information on effective disposal methods, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of dust particles. In case of a spill, contain the substance with an absorbent material and dispose of it as hazardous waste.

Recommended Disposal Procedures

This compound should not be disposed of down the drain or in regular trash. The primary recommended method of disposal is incineration by a licensed professional waste disposal service . For laboratory-scale waste, chemical degradation methods can be employed to inactivate the antibiotic before final disposal. Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading pefloxacin.

Table 1: Comparison of Advanced Oxidation Processes for Pefloxacin Degradation
Degradation MethodCatalyst/ReagentsKey ParametersDegradation EfficiencyReference
Photocatalysisg-C₃N₄/TCNQ composite300W Xenon Lamp, 180 min91.6%[1]
Oxidation4,4′-azobis(4-cyanopentanoic acid) (ACVA)60°C, 60 hours24.67%[2]
Dielectric Barrier Discharge PlasmaOxygen atmosphere0.7 W input power, 25 min96.1%[3]
Photo-Fenton Assisted OzonationO₃/UV/H₂O₂/Fe(II)pH 3, 25°CHigh (unspecified percentage)[4]

Experimental Protocols for Pefloxacin Degradation

The following are detailed methodologies for key experiments cited in the literature for the degradation of pefloxacin. These protocols are intended for research purposes to understand the degradation process and should be carried out by trained personnel in a controlled laboratory setting.

Protocol 1: Photocatalytic Degradation using g-C₃N₄/TCNQ Composite

This protocol describes the degradation of pefloxacin using a graphitic carbon nitride (g-C₃N₄) and tetracyanoquinodimethane (TCNQ) composite under simulated sunlight.

Materials:

  • This compound solution (10 mg/L)

  • g-C₃N₄/TCNQ-20 composite (catalyst)

  • 50 mL reaction vessel

  • Ultrasonic bath

  • Magnetic stirrer

  • 300W Xenon lamp (simulated sunlight source)

  • Centrifuge

Procedure:

  • Accurately weigh 50 mg of the g-C₃N₄/TCNQ-20 composite and add it to 50 mL of a 10 mg/L pefloxacin solution in the reaction vessel.

  • Disperse the catalyst uniformly in the solution using an ultrasonic bath for 30 minutes.

  • Place the vessel in a dark environment and stir the solution with a magnetic stirrer for 30 minutes to achieve adsorption-desorption equilibrium.

  • Position the reaction vessel under the 300W Xenon lamp to initiate the photocatalytic degradation.

  • Maintain constant magnetic stirring throughout the irradiation period.

  • At 30-minute intervals, withdraw approximately 5 mL of the suspension.

  • Centrifuge the withdrawn sample to separate the catalyst particles from the solution.

  • Analyze the supernatant for the remaining pefloxacin concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Continue the irradiation for a total of 180 minutes.[1]

Protocol 2: Oxidation using 4,4′-azobis(4-cyanopentanoic acid) (ACVA)

This protocol details the oxidative degradation of pefloxacin using the radical initiator ACVA at elevated temperatures.

Materials:

  • This compound solution

  • 4,4′-azobis(4-cyanopentanoic acid) (ACVA)

  • Incubator or water bath capable of maintaining 40°C, 50°C, and 60°C

  • Reaction vials

  • HPLC system for analysis

Procedure:

  • Prepare solutions of pefloxacin and ACVA of the desired concentrations.

  • In separate reaction vials, mix the pefloxacin solution with the ACVA solution.

  • Place the vials in incubators or water baths set at 40°C, 50°C, and 60°C.

  • At predetermined time intervals (e.g., every 24 or 48 hours), remove a vial from each temperature setting.

  • Analyze the samples using an HPLC system to determine the concentration of remaining pefloxacin and identify any degradation products.

  • Continue the incubation for the desired total duration to assess the extent of degradation over time at different temperatures.[2]

Visualizing Disposal and Degradation Pathways

To aid in understanding the procedural flow and chemical transformations, the following diagrams are provided.

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Options cluster_aop Advanced Oxidation Processes A This compound Waste B Wear Appropriate PPE A->B C Consult SDS A->C D Licensed Waste Disposal Service (Incineration) C->D E Laboratory Degradation (AOPs) C->E I Final Disposal of Treated Waste D->I F Photocatalysis E->F G Ozonation E->G H Other AOPs E->H F->I G->I H->I Degradation_Pathway cluster_pathways Primary Degradation Sites Pefloxacin Pefloxacin Piperazine_Ring Piperazine Ring Pefloxacin->Piperazine_Ring •OH attack Quinolone_Moiety Quinolone Moiety Pefloxacin->Quinolone_Moiety •OH attack Carboxyl_Group Carboxyl Group Pefloxacin->Carboxyl_Group •OH attack Degradation_Products Various Degradation Products Piperazine_Ring->Degradation_Products Quinolone_Moiety->Degradation_Products Carboxyl_Group->Degradation_Products Mineralization CO₂, H₂O, Mineral Acids Degradation_Products->Mineralization Further Oxidation

References

Personal protective equipment for handling Pefloxacin Mesylate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Pefloxacin Mesylate Dihydrate, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is essential for minimizing risks and establishing a safe and efficient laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3][4][5]

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN 166 or NIOSH-approved goggles are required to protect against dust particles and splashes.[6] A face shield may be necessary when there is a higher risk of splash.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the substance.[6][7]

  • Body Protection: A disposable gown or a clean lab coat is required to prevent skin contact.[2][6] For procedures with a higher risk of contamination, impervious clothing should be considered.[6]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved N95 or N100 respirator is necessary.[2] For potential exposure to vapors or gases, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[2]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to maintain the quality of the compound.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is properly labeled.

  • Storage: Store the container in a tightly closed, dry, and well-ventilated area.[7] The recommended storage temperature is between 2-8°C.[7][8] Protect the substance from humidity and light.[7][8]

  • Preparation and Weighing:

    • Conduct all handling that may generate dust, such as weighing, within a chemical fume hood or a ventilated enclosure to ensure adequate exhaust ventilation.[6][9]

    • Use non-sparking tools to prevent ignition.[10]

    • Avoid the formation of dust and aerosols.[6][7]

  • Dissolving:

    • This compound is freely soluble in water.[10] It is also soluble in organic solvents like DMSO and dimethylformamide.[11]

    • When preparing aqueous solutions, it may be beneficial to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[6][7][12]

    • Clean and decontaminate all work surfaces and equipment after use.

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Offer surplus and non-recyclable products to a licensed disposal company.[7] Do not dispose of the material in drains or sewers.[7]

  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable laboratory and governmental regulations.[6][7]

  • Containers: Keep the product in suitable, closed containers for disposal.[7]

IV. Contingency Plan: Accidental Exposure and Spills

Immediate and appropriate action is required in the event of accidental exposure or a spill.

First-Aid Measures:

  • Eye Contact: Causes serious eye irritation.[6][9][12][13] Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7][12] If eye irritation persists, seek medical advice.[7][12]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[6] Wash the affected skin thoroughly with soap and water and remove contaminated clothing.[7] Consult a physician if irritation occurs.[7]

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6] Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[6][7]

  • Ingestion: May be harmful if swallowed.[6] Rinse the mouth with water and immediately call a doctor or poison control center.[7] Never give anything by mouth to an unconscious person.[6][7]

Spill Management:

  • Personal Precautions: Use personal protective equipment, including respiratory protection, to avoid breathing dust, vapors, mist, or gas.[7] Avoid direct contact with the spilled substance and ensure adequate ventilation.[7]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[7] Do not let the product enter drains.[7] For solid spills, sweep up and shovel the material without creating dust.[6][7] Place the spilled material into a suitable, closed container for disposal.[6][7]

V. Quantitative Data Summary

PropertyValueSource
Molecular Weight 465.49 g/mol [7][10][13]
Solubility in Water Freely soluble (50mg/mL)[10]
Solubility in DMSO Approximately 5 mg/ml
Solubility in Dimethyl Formamide Approximately 3 mg/ml
Recommended Storage Temp. 2-8 °C[7][8]
Occupational Exposure Limits Not established[6][7]

VI. Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_area Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash dispose_waste Dispose of Contaminated Waste (Gloves, etc.) wash->dispose_waste dispose_compound Dispose of Unused Compound (Licensed Service) wash->dispose_compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pefloxacin Mesylate Dihydrate
Reactant of Route 2
Reactant of Route 2
Pefloxacin Mesylate Dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.